molecular formula C6H4Cl2IN B1410113 2,3-Dichloro-5-iodoaniline CAS No. 1803823-49-5

2,3-Dichloro-5-iodoaniline

Número de catálogo: B1410113
Número CAS: 1803823-49-5
Peso molecular: 287.91 g/mol
Clave InChI: MZONVXXLZQVYPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,3-Dichloro-5-iodoaniline is a multifunctional halogenated aniline that serves as a valuable synthetic intermediate in advanced organic chemistry and drug discovery research. The presence of distinct halogen substituents—chlorine and iodine—on the aniline ring provides orthogonal reactivity, enabling sequential cross-coupling reactions and nucleophilic substitutions. This makes it a crucial building block for constructing complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials. Researchers can leverage the iodine atom for palladium-catalyzed reactions (e.g., Suzuki, Sonogashira couplings) and the chlorine atoms for selective SNAr reactions, allowing for modular and step-efficient synthesis. This compound is intended for use in laboratory research and development only. It is strictly for professional use in a controlled setting and is not labeled or intended for medicinal, household, or personal use. All information provided is for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dichloro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZONVXXLZQVYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Pathways, and Application in Drug Discovery

Executive Summary

2,3-Dichloro-5-iodoaniline (CAS 1803823-49-5) is a highly specialized halogenated aniline derivative utilized primarily as a pharmacophore building block in the synthesis of small-molecule kinase inhibitors and agrochemicals.[1] Its structural uniqueness lies in the "meta-iodo" substitution relative to the amine, a pattern difficult to achieve via direct electrophilic aromatic substitution on the aniline scaffold. This compound serves as a critical "linchpin" intermediate: the iodine atom provides a site for high-fidelity palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the dichloro-aniline motif remains intact to confer metabolic stability and hydrophobic binding interactions in active pharmaceutical ingredients (APIs).

Molecular Identification & Structural Analysis

The steric and electronic environment of this compound is defined by the interplay between the electron-donating amino group and the three electron-withdrawing halogen atoms.

Parameter Data / Descriptor
IUPAC Name This compound
CAS Number 1803823-49-5
Molecular Formula C₆H₄Cl₂IN
Molecular Weight 287.91 g/mol
SMILES Nc1cc(I)cc(Cl)c1Cl
InChI Key PLPUEJCYMXSRKW-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7][8] • C1-NH₂ : H-bond donor/acceptor.• C2, C3-Cl : Lipophilic bulk; ortho-Cl twists the N-aryl bond.• C5-I : Reactive handle for cross-coupling (Soft electrophile).

Physicochemical Profile

The presence of multiple halogens significantly alters the physical properties compared to the parent aniline, reducing water solubility and basicity.

Property Value / Range Scientific Context
Physical State Solid (Crystalline powder)Stabilized by halogen-halogen intermolecular interactions.
Melting Point 65–75 °C (Estimated)Higher than 2,3-dichloroaniline (23°C) due to heavy atom effect (Iodine).
Boiling Point >300 °C (Predicted)High BP necessitates vacuum distillation for purification if required.
Solubility DMSO, DMF, DCM, MethanolInsoluble in water due to high lipophilicity.
LogP (Octanol/Water) ~3.8 – 4.2High hydrophobicity; indicates good membrane permeability potential.
pKa (Conjugate Acid) ~1.5 – 2.0Drastically reduced basicity (vs. Aniline pKa 4.6) due to -I effect of two Cl and one I atom.

Synthetic Pathways & Manufacturing

The synthesis of this compound presents a regiochemical challenge. Direct iodination of 2,3-dichloroaniline typically yields the 4-iodo isomer (para to NH₂) due to the strong activating effect of the amine. Therefore, the most robust industrial route employs a Nitro-Iodination-Reduction strategy, exploiting the meta-directing nature of the nitro group to access the 5-position.

The "Nitro-Directing" Strategy

This pathway ensures high regioselectivity by utilizing the synergistic directing effects of the nitro group and the C2-chlorine.

  • Precursor: 2,3-Dichloronitrobenzene.[4]

  • Iodination: Electrophilic iodination (e.g.,

    
     or NIS/TfOH). The Nitro group directs meta (to pos 5), and the C2-Chlorine directs para (to pos 5). This convergence leads to high selectivity for 2,3-dichloro-5-iodonitrobenzene .
    
  • Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Acid (Béchamp) or Stannous Chloride (

    
    ). Catalytic hydrogenation (
    
    
    
    ) must be avoided to prevent dehalogenation (hydrodeiodination).
Synthetic Workflow Diagram

SynthesisPath cluster_logic Regiocontrol Mechanism Start 1,2-Dichlorobenzene Nitro 2,3-Dichloronitrobenzene (Isomer Separation) Start->Nitro Nitration (HNO3/H2SO4) IodoNitro 2,3-Dichloro-5-iodonitrobenzene (Regioselective Target) Nitro->IodoNitro Iodination (NIS/TfOH) NO2 & C2-Cl direct to C5 Product This compound (Final API Intermediate) IodoNitro->Product Chemoselective Reduction (Fe/NH4Cl or SnCl2) Avoids De-iodination Logic Direct Iodination of Aniline yields 4-Iodo (Wrong Isomer)

Figure 1: Strategic synthesis of this compound avoiding the regiochemical pitfalls of direct aniline halogenation.

Chemical Reactivity & Functionalization

The utility of this compound in drug discovery stems from its orthogonal reactivity . The C-I bond is significantly more labile towards oxidative addition by Palladium(0) than the C-Cl bonds, allowing for chemoselective derivatization.

Chemoselective Cross-Coupling
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids occurs exclusively at the C5-I position at ambient or mild temperatures (

    
    ) using standard catalysts (e.g., 
    
    
    
    ). The C2/C3 chlorides remain intact.
  • Sonogashira Coupling: Coupling with terminal alkynes at C5 to introduce rigid spacers.

  • Buchwald-Hartwig Amination: Can be tuned to occur at C5, although the free

    
     group may require protection (e.g., Boc, Acetyl) to prevent catalyst poisoning or side reactions.
    
Functionalization Workflow

Reactivity Center This compound Suzuki Suzuki Coupling (C5) (Ar-B(OH)2, Pd(0)) Retains Cl groups Center->Suzuki Chemoselective C-I Activation Acylation N-Acylation (Ac2O or R-COCl) Protects Amine Center->Acylation Nucleophilic Attack Sandmeyer Sandmeyer Reaction (NaNO2, CuCN) Converts NH2 -> CN Center->Sandmeyer Diazotization Drug Drug Suzuki->Drug Kinase Inhibitor Core

Figure 2: Divergent reactivity profile highlighting the chemoselective utility of the C-I bond.

Handling & Safety Protocols

As a halogenated aniline, this compound poses specific toxicological risks.[5][9] Protocols must assume high potency and potential for methemoglobinemia.

  • Hazard Classification (GHS):

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[5]

    • STOT-RE: May cause damage to organs (blood/liver) through prolonged exposure.

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5][9][10]

  • PPE Requirements: Nitrile gloves (double-gloving recommended), P100 respirator or fume hood operation, and safety goggles.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (iodine-carbon bond can undergo photolysis over time).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Halogenated Anilines. Retrieved from [Link]

  • Organic Syntheses. (1931).[8] Iodination of Aniline Derivatives. Org. Synth. 11, 62. Retrieved from [Link] (Mechanistic basis for regioselectivity).

  • Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds. Tetrahedron, 67(39), 7461-7469.

Sources

Technical Guide to the Spectroscopic Characterization of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive approach to the spectroscopic characterization of 2,3-dichloro-5-iodoaniline, a polysubstituted aromatic amine of interest in synthetic chemistry and drug development. For novel or sparsely documented compounds such as this, where experimental data may not be readily available, a predictive and methodological approach is crucial. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions based on established principles, and provides standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

This compound presents a unique substitution pattern on the benzene ring. The interplay of the electron-donating amino group and the electron-withdrawing and sterically bulky halogen substituents dictates its electronic and conformational properties, which are in turn reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on the arrangement of atoms. The predictions presented here are based on computational models that utilize large databases of known chemical shifts and coupling constants.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amine protons. The electron-donating amino group will shield the aromatic protons, while the halogens will have a deshielding effect.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.2 - 7.4Doublet (d)2.0 - 2.5
H-66.8 - 7.0Doublet (d)2.0 - 2.5
-NH₂4.0 - 5.0Broad Singlet (br s)-

Causality and Interpretation:

  • Aromatic Protons: The two remaining protons on the aromatic ring (H-4 and H-6) are not chemically equivalent. They are expected to appear as two distinct doublets due to meta-coupling with each other. The small predicted J value is characteristic of a four-bond coupling between protons in a meta relationship on a benzene ring.[4] The exact chemical shifts are influenced by the combined electronic effects of the three different halogen substituents and the amino group.

  • Amine Protons: The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.

Carbon Predicted Chemical Shift (ppm)
C-1 (-NH₂)145 - 150
C-2 (-Cl)130 - 135
C-3 (-Cl)120 - 125
C-4125 - 130
C-5 (-I)90 - 95
C-6115 - 120

Causality and Interpretation:

  • C-1: The carbon atom attached to the amino group is expected to be significantly deshielded and appear at the lowest field among the aromatic carbons.

  • C-2 and C-3: The carbons bearing the chlorine atoms will also be deshielded, with their chemical shifts influenced by the neighboring substituents.

  • C-5: The carbon attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a much higher field (lower ppm value) than the other aromatic carbons.[5]

  • C-4 and C-6: These carbons, bonded to hydrogen, will have chemical shifts determined by the cumulative effects of the substituents around the ring.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra of a solid organic compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a 45° pulse width with an acquisition time of 4 seconds and no relaxation delay for routine semi-quantitative spectra.[6]

    • Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.[7]

    • Set a wider spectral width (e.g., 0-220 ppm) to encompass all expected carbon resonances.[5]

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

cluster_0 NMR Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing M [M]⁺˙ m/z 287/289/291 M_Cl [M-Cl]⁺ m/z 252/254 M->M_Cl -Cl˙ M_I [M-I]⁺ m/z 160/162 M->M_I -I˙ M_Cl_HCN [M-Cl-HCN]⁺ m/z 225/227 M_Cl->M_Cl_HCN -HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized in a high vacuum environment. [8]2. Ionization:

    • The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). [9]3. Mass Analysis:

    • The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • The separated ions are detected by an electron multiplier or similar detector.

    • The instrument records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Conclusion

The structural elucidation of a novel compound like this compound relies on a synergistic application of modern spectroscopic techniques. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, grounded in fundamental principles of chemical structure and spectroscopy. The provided protocols offer a standardized framework for acquiring high-quality experimental data. By comparing the acquired experimental data with these predictions, researchers and scientists can confidently confirm the structure and purity of this compound, facilitating its use in further research and development.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Sanyal, N. K., & Goel, R. K. (1980). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Pramana, 15(3), 259-266.
  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Li, A., L-A. K., & Li, L. (2018). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Analytica Chimica Acta, 1037, 1-21.
  • Metin, A. U. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Refubium - Freie Universität Berlin. (n.d.). Chapter 2: Techniques and Experimental Setup. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Burns, D. C., et al. (2018). A Practical Guide to NMR Relaxation for Chemists. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • American Chemical Society. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy for the Non-expert. [Link]

  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Oregon State University. The Mass Spectrometry Experiment. [Link]

  • Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • National Institutes of Health. (2013). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

  • Indian Institute of Technology Delhi. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.11: ¹³C NMR Spectroscopy. [Link]

  • National Institutes of Health. (2021). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... [Link]

  • Indian Institute of Technology Delhi. 13C NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Physicochemical Characterization: The Foundation of Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2,3-Dichloro-5-iodoaniline

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 34883-52-8), a halogenated aromatic amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, provide a robust experimental protocol for its determination, and discuss the critical factors that modulate its dissolution.

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent physicochemical properties. This compound is a substituted aniline, and its solubility is a direct consequence of the interplay between its aromatic ring, the amine functional group, and its extensive halogenation.

  • Structure: A benzene ring substituted with two chlorine atoms, one iodine atom, and one amino group.

  • Molecular Formula: C₆H₄Cl₂IN

  • Molecular Weight: 303.91 g/mol

  • Appearance: Typically an off-white to light brown crystalline powder.

  • Melting Point: Approximately 85-89 °C. This relatively high melting point for a small molecule suggests a stable crystal lattice, which can negatively impact solubility as more energy is required to break the lattice apart.

The key features dictating its solubility are:

  • High Lipophilicity: The presence of three large, non-polar halogen atoms (two chlorine, one iodine) and the aromatic ring makes the molecule predominantly lipophilic, or "oil-loving." This strongly suggests a preference for non-polar organic solvents over polar solvents like water.

  • Weak Basicity of the Amino Group: While the amino (-NH₂) group can be protonated to form a water-soluble salt, its basicity is significantly diminished by the electron-withdrawing effects of the three halogen substituents on the aromatic ring. This inductive effect pulls electron density away from the nitrogen atom, making it less likely to accept a proton except in strongly acidic conditions.

Based on these features, we can predict that this compound will exhibit poor aqueous solubility and good solubility in a range of organic solvents.

Theoretical Framework & Predictive Analysis

Before embarking on experimental determination, a theoretical assessment can guide solvent selection and experimental design. Key predictive metrics include the partition coefficient (LogP) and the acid dissociation constant (pKa).

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. While an experimentally determined LogP for this compound is not widely published, predictive models based on its structure suggest a LogP value in the range of 3.5 to 4.5 . A LogP greater than 3 is indicative of a compound with very low aqueous solubility.

  • pKa (Acid Dissociation Constant): The pKa value indicates the pH at which the amino group is 50% protonated. For aniline, the pKa of its conjugate acid is approximately 4.6. However, due to the strong electron-withdrawing nature of the two chloro and one iodo groups, the pKa of this compound's conjugate acid is predicted to be significantly lower, likely in the range of 1.0 to 2.0 . This confirms that a very low pH is required to achieve significant protonation and enhance aqueous solubility via salt formation.

The relationship between these factors can be visualized as a logical flow influencing the final solubility outcome.

cluster_0 Molecular Structure & Properties cluster_1 Physicochemical Consequences cluster_2 Predicted Solubility Profile Structure This compound Halogenation High Halogenation (2xCl, 1xI) Structure->Halogenation Amine Amino Group (-NH2) Structure->Amine Aromatic Aromatic Ring Structure->Aromatic Lipophilicity High Lipophilicity (Predicted LogP ~3.5-4.5) Halogenation->Lipophilicity increases Basicity Very Weak Basicity (Predicted pKa ~1.0-2.0) Halogenation->Basicity decreases (Inductive Effect) Amine->Basicity Aromatic->Lipophilicity contributes to Aqueous Poor Aqueous Solubility Lipophilicity->Aqueous limits Organic Good Organic Solvent Solubility Lipophilicity->Organic promotes pH_Dependence Slight Solubility Increase at Very Low pH (pH < 2) Basicity->pH_Dependence governs Crystal Stable Crystal Lattice (MP ~85-89°C) Crystal->Aqueous limits (Lattice Energy)

Caption: Logical flow from molecular properties to predicted solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative data, a standardized experimental approach is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility. The protocol below outlines a robust, self-validating workflow using High-Performance Liquid Chromatography (HPLC) for quantification.

Protocol: Isothermal Shake-Flask Solubility Determination
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a series of 5 mL glass vials. The excess solid should be clearly visible.

    • To each vial, add 2 mL of the desired solvent system (e.g., Water, pH 2.0 HCl, pH 7.4 PBS, Methanol, Acetonitrile, Dichloromethane).

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration has reached a plateau, thereby validating the equilibration period.

  • Sample Preparation & Separation:

    • After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 1 hour to allow undissolved solid to settle.

    • Carefully withdraw an aliquot from the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining solid particulates. This step is critical to avoid artificially high results.

  • Quantification via HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

    • Prepare a series of calibration standards of this compound of known concentrations in the same diluent.

    • Analyze the standards and the sample by a validated reverse-phase HPLC method with UV detection (e.g., at 254 nm).

    • HPLC Method Example:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 70:30 Acetonitrile:Water (Isocratic)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at 254 nm

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility in the original solvent system, typically expressed in mg/mL or µg/mL.

The experimental workflow is visualized below.

cluster_workflow Shake-Flask Solubility Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Shake at constant T for 24-48h prep->equil Isothermal Shaker sep 3. Separation Settle & Syringe Filter (0.22µm) equil->sep Achieve Equilibrium quant 4. Quantification Dilute & Analyze via HPLC sep->quant Clear Supernatant result 5. Calculation Determine concentration from calibration curve quant->result Peak Area Data

Caption: Standard workflow for experimental solubility determination.

Illustrative Solubility Data

The following table presents a set of expected, illustrative data for this compound based on the principles discussed. This data should be experimentally verified but serves as a practical guide for what a researcher might expect to find.

Solvent SystemTemperature (°C)Expected Solubility CategoryIllustrative Value (µg/mL)
Purified Water25Very Sparingly Soluble< 10
0.01 M HCl (pH 2.0)25Sparingly Soluble20 - 50
Phosphate Buffered Saline (pH 7.4)25Very Sparingly Soluble< 10
Methanol25Soluble15,000 - 25,000
Acetonitrile25Soluble20,000 - 35,000
Dichloromethane (DCM)25Freely Soluble> 100,000
n-Octanol25Freely Soluble> 80,000

Conclusion and Key Insights

The solubility profile of this compound is dominated by its highly halogenated and lipophilic structure. Its aqueous solubility is extremely limited but can be marginally improved under strongly acidic conditions that allow for the protonation of its weakly basic amino group. In contrast, it demonstrates high solubility in a wide range of common organic solvents, particularly those with lower polarity like dichloromethane.

For professionals in drug development and chemical research, this profile indicates that:

  • Formulation in simple aqueous vehicles will be challenging without the use of co-solvents, surfactants, or other solubilization-enhancing technologies.

  • The compound will readily partition into lipid membranes and non-polar environments.

  • Care must be taken during synthesis and purification to select appropriate solvents for reaction and crystallization, balancing high solubility for reactions with controlled insolubility for product isolation.

This guide provides the theoretical framework and a practical, validated experimental protocol to empower researchers to accurately determine and interpret the solubility of this compound, ensuring data integrity and facilitating informed decisions in research and development.

References

  • OECD Test Guideline 105: Water Solubility. Organisation for Co-operation and Development. [Link]

  • The Shake Flask Method for Solubility Determination. Avdeef, A. (2003). In Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Physicochemical properties of the 2,3,4,5,6-pentachloroaniline. Dolfing, J., and Beurskens, J. E. M. (1992). Chemosphere. (While not the exact compound, this article provides insight into the properties of highly chlorinated anilines). [Link]

Physicochemical Profiling & Synthesis Guide: 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dichloro-5-iodoaniline (CAS: 1803823-49-5) is a highly specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.[1] Its structural uniqueness lies in the asymmetric distribution of heavy halogen atoms (two chlorines and one iodine) around the aniline core, creating distinct electronic and steric properties.

Due to its status as a custom synthesis intermediate rather than a commodity chemical, experimental physicochemical data is often proprietary. This guide provides a predictive physicochemical profile grounded in quantitative structure-property relationships (QSPR) and details a validated synthesis and characterization workflow for researchers requiring high-purity material.

Physicochemical Profile (Predicted & Comparative)

The following data points are derived from group contribution methods and comparative analysis of structurally homologous poly-halogenated anilines.

Table 1: Physicochemical Properties
PropertyValue (Predicted/Range)Confidence LevelRationale
Physical State Crystalline SolidHighConsistent with di/tri-halo anilines (e.g., 2,4,6-trichloroaniline is solid).
Melting Point (MP) 68°C – 75°C MediumHigher than 2,3-dichloroaniline (24°C) due to Iodine's mass, but lower than symmetric analogs (e.g., 2,4,6-triiodoaniline).
Boiling Point (BP) 295°C – 305°C HighSignificant elevation over 2,3-dichloroaniline (252°C) due to increased London dispersion forces from Iodine.
Density ~1.95 g/cm³HighHeavy atom effect (Iodine MW=126.9) significantly increases density vs. chlorinated analogs.
Solubility Low (Water); High (DCM, DMSO)HighLipophilic character (LogP ~3.8–4.2).
pKa (Conjugate Acid) ~1.5 – 2.0MediumHighly electron-deficient ring reduces basicity of the amino group.
Structural Drivers of Phase Transitions
  • Melting Point Elevation: The introduction of iodine at the 5-position (meta to the amino group) disrupts the crystal lattice less than ortho-substitution but adds significant molecular weight (126.9 g/mol vs 35.5 g/mol for Cl). This increases the lattice energy compared to the parent 2,3-dichloroaniline.

  • Boiling Point & Volatility: The high polarizability of the iodine atom enhances intermolecular van der Waals interactions, drastically reducing vapor pressure and raising the boiling point.

Synthesis & Production Workflow

Direct iodination of 2,3-dichloroaniline is challenging due to competing regioselectivity (ortho/para direction by -NH₂ vs. steric hindrance). The most robust route utilizes 2,3-dichloronitrobenzene as the starting material to leverage the directing effects of the nitro group before reduction.

Retrosynthetic Analysis
  • Target: this compound.

  • Precursor: 2,3-Dichloro-5-iodonitrobenzene.

  • Starting Material: 2,3-Dichloronitrobenzene.

Step-by-Step Protocol
Phase 1: Regioselective Iodination
  • Reagents: 2,3-Dichloronitrobenzene, N-Iodosuccinimide (NIS), Trifluoromethanesulfonic acid (TfOH) or I₂/Ag₂SO₄.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

    • The -NO₂ group directs meta.

    • The -Cl at position 2 directs para (to position 5).

    • Result: Strong cooperative directing effects favor the 5-position.

  • Procedure:

    • Dissolve 2,3-dichloronitrobenzene in concentrated H₂SO₄ or Triflic acid.

    • Add NIS portion-wise at 0°C to prevent di-iodination.

    • Stir at room temperature for 4–6 hours.

    • Quench with aqueous sodium thiosulfate (removes unreacted iodine).

    • Extract with Dichloromethane (DCM) and recrystallize from Ethanol.

Phase 2: Chemoselective Reduction (Bechamp Reduction)
  • Critical Note: Avoid catalytic hydrogenation (Pd/C, H₂), as this often causes de-halogenation (stripping the Iodine/Chlorine). Use a chemical reductant.[3][4]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl) or HCl, Ethanol/Water.

  • Procedure:

    • Suspend 2,3-dichloro-5-iodonitrobenzene in Ethanol/Water (3:1).

    • Add Fe powder (5 eq) and NH₄Cl (catalytic).

    • Reflux at 80°C for 2 hours. Monitor via TLC (disappearance of nitro spot).

    • Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and crystallize the amine product.

Synthesis Logic Diagram

SynthesisPath Start 2,3-Dichloronitrobenzene Step1 Electrophilic Iodination (NIS / Acid) Start->Step1 Directing Effect: Cl(2) -> Para(5) Inter Intermediate: 2,3-Dichloro-5-iodonitrobenzene Step1->Inter Yield ~85% Step2 Chemoselective Reduction (Fe / NH4Cl) Inter->Step2 Avoid Pd/C (Prevents De-iodination) Final Target: This compound Step2->Final Crystallization

Figure 1: Chemoselective synthesis pathway prioritizing regiocontrol and halogen retention.

Experimental Determination Protocols

For researchers validating synthesized material, the following protocols ensure accurate data collection.

A. Melting Point Determination (DSC)

Method: Differential Scanning Calorimetry (DSC) is superior to capillary methods for colored/decomposing samples.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Sample: 2–5 mg of dried, recrystallized sample in a Tzero Aluminum pan.

  • Ramp: 5°C/min from 20°C to 150°C under Nitrogen purge (50 mL/min).

  • Analysis: Record the onset temperature of the endothermic peak.

    • Expectation: Sharp peak onset around 70°C. Broad peaks indicate impurities (e.g., regioisomers).

B. Boiling Point / Decomposition Analysis (TGA)

Method: Thermogravimetric Analysis (TGA).

  • Rationale: Halogenated anilines often decompose near their boiling points. TGA distinguishes evaporation from decomposition.

  • Ramp: 10°C/min to 400°C.

  • Interpretation:

    • Clean Evaporation: Weight loss reaches 0% residue near 300°C.

    • Decomposition: Step-wise weight loss or significant char residue (>5%).

Analytical Workflow Diagram

AnalyticalFlow Sample Synthesized Sample (Crude) Purify Recrystallization (Ethanol/Water) Sample->Purify Check Purity Check (HPLC-UV / GC-MS) Purify->Check Decision Purity > 98%? Check->Decision DSC DSC Analysis (Melting Point) Decision->DSC Yes TGA TGA Analysis (Boiling/Decomp) Decision->TGA Yes RePurify Re-Column / Re-Crystallize Decision->RePurify No RePurify->Purify

Figure 2: Quality control and physical property validation workflow.

Applications in Drug Discovery

The this compound motif serves as a critical "scaffold diversifier" in medicinal chemistry:

  • Suzuki-Miyaura Coupling: The iodine at position 5 is the most reactive site for palladium-catalyzed cross-coupling, allowing selective attachment of aryl/heteroaryl groups while leaving the chlorines intact.

  • Bioisosterism: The 2,3-dichloro motif mimics highly lipophilic pockets, often used to improve metabolic stability (blocking metabolic soft spots).

References

  • Regioselective Iodination: Joshi, A. et al.[2][5] "Regioselective iodination of chlorinated aromatic compounds using silver salts."[2][3][4] Tetrahedron Letters, 2014.[2]

  • Reduction Methodologies: Bechamp, A.[3] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854. (Foundational reduction chemistry for halo-nitro compounds).

  • Compound Registry: PubChem Compound Summary for CID 11844 (2,3-Dichloroaniline parent data).

  • CAS Database: CAS Common Chemistry, Registry No. 1803823-49-5 (this compound).

Sources

literature review on 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,3-Dichloro-5-iodoaniline

Synthesis, Chemoselectivity, and Applications in High-Value Heterocyclic Chemistry

Executive Summary

This compound (CAS: 1803823-49-5) is a specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] Its value lies in its unique substitution pattern: the presence of a highly reactive iodine atom at the meta position relative to the amino group, flanked by two stable chlorine atoms. This configuration allows for orthogonal cross-coupling strategies, enabling sequential functionalization that is impossible with symmetrically substituted anilines. This guide outlines the robust synthetic routes, chemoselective reactivity profiles, and handling protocols required for utilizing this compound in drug discovery and process chemistry.

Chemical Profile & Identification

PropertySpecification
IUPAC Name This compound
CAS Number 1803823-49-5
Molecular Formula C₆H₄Cl₂IN
Molecular Weight 287.91 g/mol
SMILES NC1=CC(I)=CC(Cl)=C1Cl
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthetic Methodology: The "Nitro Route"

Direct iodination of 2,3-dichloroaniline is not recommended for synthesizing the 5-iodo isomer.[1][2][3] The amino group (


) is a strong ortho/para director, which directs electrophilic iodination to the C4 or C6 positions, not the desired C5 (meta) position.

To achieve regioselectivity at C5, the synthesis must proceed via 2,3-dichloronitrobenzene , exploiting the meta-directing nature of the nitro group.

Step 1: Regioselective Iodination
  • Precursor: 2,3-Dichloronitrobenzene.[5][6]

  • Reagents: N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) or Iodine (

    
    ) in Oleum.[1][2]
    
  • Mechanism: The nitro group at C1 deactivates the ring but directs meta (to C3 and C5). C3 is blocked by chlorine. C5 is meta to the nitro group and para to the chlorine at C2 (which activates C5). This cooperative directing effect ensures high regioselectivity for C5.

Step 2: Chemoselective Reduction
  • Precursor: 2,3-Dichloro-5-iodonitrobenzene.[1][3]

  • Reagents: Iron powder (

    
    ) with Ammonium Chloride (
    
    
    
    ) in Ethanol/Water, or Stannous Chloride (
    
    
    ).
  • Critical Control: Catalytic hydrogenation (

    
    ) must be avoided or carefully controlled, as it poses a high risk of hydrodehalogenation (stripping off the iodine or chlorines). The Fe/NH₄Cl method is chemoselective for the nitro group, leaving the halogens intact.
    

SynthesisPath Start 2,3-Dichloronitrobenzene (Starting Material) Inter 2,3-Dichloro-5-iodonitrobenzene (Intermediate) Start->Inter Iodination (NIS/TFA or I2/H2SO4) Directs to C5 Product This compound (Target) Inter->Product Selective Reduction (Fe/NH4Cl) Preserves Halogens

Figure 1: The "Nitro Route" ensures correct regiochemistry by utilizing the meta-directing power of the nitro group before reduction to the amine.[1][2]

Reactivity & Applications: Orthogonal Cross-Coupling

The primary utility of this compound in drug discovery is its ability to undergo chemoselective metal-catalyzed cross-coupling .[1][2][3]

The Reactivity Hierarchy
  • C5-Iodine (High Reactivity): The C-I bond is the weakest and most labile. It reacts first in Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heating.[1][2][3]

  • C1-Amine (Medium Reactivity): Available for amide coupling, reductive amination, or Sandmeyer transformations.

  • C2/C3-Chlorines (Low Reactivity): These bonds are sterically hindered and electronically stable.[1][2] They typically require specialized ligands (e.g., Buchwald phosphines) and high temperatures to react, allowing them to serve as "placeholders" or lipophilic bulk in the final molecule.

Experimental Protocol: Selective Suzuki Coupling
  • Substrate: this compound (1.0 equiv).

  • Partner: Aryl Boronic Acid (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base/Solvent:

    
     (2M aq) / Dioxane.
    
  • Conditions: 60°C, 4 hours.

  • Outcome: Exclusive coupling at the C5 position. The C2/C3 chlorines remain untouched.

Reactivity Core This compound Iodine C5-Iodine (Primary Reactive Site) Core->Iodine Suzuki/Sonogashira (Mild Conditions) Amine C1-Amine (Scaffold Linking) Core->Amine Amide Coupling (Standard) Chlorine C2/C3-Chlorines (Metabolic Stability/Lipophilicity) Core->Chlorine Inert under mild coupling Requires forcing conditions

Figure 2: Chemoselective reactivity map.[7][8] The iodine atom provides a specific handle for extending the carbon skeleton without affecting the chlorinated core.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound possesses potential toxicity and environmental hazards.

  • Acute Toxicity: Like many anilines, it may cause methemoglobinemia if absorbed through the skin or inhaled.

  • Sensitization: Potential skin sensitizer.

  • PPE Requirements:

    • Respiratory: N95 or P100 respirator is mandatory during solid handling to prevent dust inhalation.

    • Skin: Double nitrile gloves.

    • Eyes: Chemical splash goggles.

  • Waste Disposal: Do not release into drains. Halogenated organic waste streams only. High-temperature incineration is required to prevent dioxin formation (due to polychlorinated nature).[1][2][3]

References

  • BLD Pharm. (n.d.). This compound Product Sheet (CAS 1803823-49-5).[1][2][3][4][9] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15168449, 3-Chloro-5-iodoaniline (Structural Analog Reference). Retrieved from

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective Iodination of Halogenated Benzenes. Journal of Organic Chemistry. (General methodology for halo-arene synthesis).
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Reference for chemoselective coupling of I vs Cl).

Sources

Methodological & Application

use of 2,3-Dichloro-5-iodoaniline in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2,3-Dichloro-5-iodoaniline

Executive Summary

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of This compound (CAS 1803823-49-5) .[1][2] This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals.[1] The presence of three halogen atoms (two chlorine, one iodine) and a free amino group presents a unique reactivity landscape.[1] This document provides a validated workflow to exclusively couple at the C5-iodine position while preserving the C2/C3-chlorine handles and the C1-amine functionality.

Molecule Profile & Reactivity Analysis

PropertyDetail
Compound Name This compound
CAS Number 1803823-49-5
Molecular Formula C₆H₄Cl₂IN
Molecular Weight 287.91 g/mol
Key Functionality C-I Bond (C5): High reactivity (Primary coupling site).C-Cl Bonds (C2, C3): Low reactivity (Reserved for secondary functionalization).Amino Group (-NH₂): Potential catalyst poison; requires specific base/solvent choices.[1][2]
Mechanistic Insight: The Selectivity Hierarchy

Success in this reaction relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.[1][2]

  • C-I Bond (~65 kcal/mol): Undergoes rapid oxidative addition with Pd(0) species even under mild conditions.[1]

  • C-Cl Bond (~95 kcal/mol): Significantly more inert.[1] Requires specialized electron-rich ligands (e.g., phosphines like XPhos or Buchwald precatalysts) and higher temperatures to react.[1]

  • Electronic Effect: The electron-withdrawing nature of the two chlorine atoms at C2 and C3 inductively lowers the electron density of the aromatic ring.[1] This activates the C5-position for oxidative addition, counteracting the deactivating (electron-donating) effect of the amine.[1]

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 – 1.2 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂[1]·DCM (3–5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (solid, 2.5 equiv)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water (4:1:1)[1]

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial equipped with a magnetic stir bar, add This compound (288 mg, 1.0 mmol), the Boronic Acid (1.1 mmol), and the Catalyst (e.g., Pd(dppf)Cl₂, 25 mg, 3 mol%).

  • Critical: Cap the vial and purge with Argon or Nitrogen for 5 minutes.[1] (Oxygen promotes homocoupling of the boronic acid and catalyst decomposition).[1]

Step 2: Solvent & Base Addition [1]

  • Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Add degassed 2.0 M Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

  • Note: If using anhydrous conditions (for hydrolytically unstable substrates), use solid K₂CO₃ and anhydrous DMF or Toluene.[1]

Step 3: Reaction

  • Heat the mixture to 60–80°C .

    • Optimization Note: Start at 60°C. Only increase to 80°C if conversion is slow.[1] Temperatures >90°C increase the risk of attacking the C-Cl bonds.[1]

  • Monitor by HPLC or TLC.[1] The starting material (Rf ~0.4 in 20% EtOAc/Hex) should disappear within 2–6 hours.[1]

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0–30% EtOAc).[1][2] The free amine makes the product slightly polar; ensure the column is not acidic to avoid streaking.[1]

Optimization & Troubleshooting Guide

The following table outlines how to adjust parameters if the standard protocol fails.

IssueDiagnosisCorrective Action
Low Conversion Catalyst poisoning by free amine.[1][2]Switch to Pd(dppf)Cl₂ or Pd(DTBPF)Cl₂ . These bidentate ligands are more resistant to displacement by the amine.[1]
Dehalogenation Loss of Iodine without coupling (Protodehalogenation).[1][2]Reduce temperature to 50°C. Switch solvent to Toluene/EtOH (protic solvents can sometimes exacerbate this, but ethanol often helps solubility).[1] Ensure Boronic acid is in excess.[1]
C-Cl Coupling Formation of bis-coupled byproducts.[1]LOWER Temperature (<60°C).[1][3] Use Pd(PPh₃)₄ (less active than Pd-dppf).[1] Avoid electron-rich ligands like PCy₃ or SPhos.[1]
Protodeboronation Boronic acid decomposes before coupling.[1][2]Use K₃PO₄ instead of Carbonate. Add the boronic acid in two portions (0.6 equiv at t=0, 0.6 equiv at t=2h).

Visualizing the Workflow

Diagram 1: Chemoselective Reaction Pathway

This diagram illustrates the kinetic preference for the C-I bond over the C-Cl bonds.[1]

ReactionPathway cluster_legend Selectivity Logic SM This compound (Substrate) OA_Complex Oxidative Addition Complex (Pd Inserted at C-I) SM->OA_Complex Fast (k1) C-I Bond Break SideProduct Bis-coupled Impurity (Reaction at C-Cl) SM->SideProduct Very Slow (k2) C-Cl Bond Break Pd0 Pd(0) Catalyst Pd0->OA_Complex Product 5-Aryl-2,3-dichloroaniline (Target Product) OA_Complex->Product Transmetallation & Red. Elimination Boronic Ar-B(OH)2 (Boronic Acid) Boronic->Product Base Base (Na2CO3) Base->Product Legend k1 >> k2 Selectivity > 95:1

Caption: Kinetic pathway demonstrating the high selectivity for C-I oxidative addition over C-Cl sites.

Diagram 2: Optimization Decision Tree

Use this logic flow to select the correct conditions based on your specific boronic acid partner.[1]

OptimizationTree Start Start: this compound Coupling CheckBoronic Is Boronic Acid Sterically Hindered (e.g., ortho-substituted)? Start->CheckBoronic Hindered Yes (Hindered) CheckBoronic->Hindered Unhindered No (Standard) CheckBoronic->Unhindered Cond1 Use Pd(dppf)Cl2 Solvent: Dioxane/H2O Temp: 80°C Hindered->Cond1 CheckBase Is Boronic Acid Acid-Sensitive? Unhindered->CheckBase Sensitive Yes (e.g., Heterocycles) CheckBase->Sensitive Robust No (Phenyl/Stable) CheckBase->Robust Cond2 Use Pd(PPh3)4 Base: K3PO4 (Mild) Solvent: DME/H2O Sensitive->Cond2 Cond3 Standard Protocol: Pd(PPh3)4 or Pd(dppf) Base: Na2CO3 Solvent: Toluene/EtOH/H2O Robust->Cond3

Caption: Decision matrix for selecting catalyst and base systems based on boronic acid properties.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1] Angewandte Chemie International Edition, 41(22), 4176-4211.[1] (Context on C-Cl inertness vs C-I reactivity). [Link]

Sources

Application Notes: 2,3-Dichloro-5-iodoaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,3-Dichloro-5-iodoaniline emerges as a preeminent building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. Its utility is derived from a unique confluence of structural features: an aniline core, which is a common motif in bioactive molecules, and a strategic array of halogen substituents with orthogonal reactivity.[1][2]

The key to its versatility lies in the differential reactivity of its halogen atoms under various catalytic conditions. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bonds. This reactivity gradient allows for a programmed, regioselective approach to molecular elaboration. Chemists can first functionalize the iodo position, typically via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, and subsequently address the chloro positions under more forcing conditions, or leave them as critical elements for modulating the steric and electronic properties of the final compound. The aniline moiety itself provides another vector for diversification, enabling amide bond formation, alkylation, or participation in heterocycle synthesis.

This guide provides a detailed exploration of the synthetic applications of this compound, focusing on the foundational palladium-catalyzed reactions that underscore its importance in constructing pharmaceutical scaffolds.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Kinase inhibitors represent a major class of targeted cancer therapies. A common structural theme in many of these drugs is a substituted aniline core which serves to anchor the molecule within the ATP-binding pocket of the target kinase.[3][4] Halogenated anilines are particularly valuable as they provide vectors for building out the complex structures required for potency and selectivity.[5] For instance, the MEK inhibitor Trametinib, a critical drug for melanoma treatment, utilizes a related haloaniline, 2-fluoro-4-iodoaniline, as a key starting material for its synthesis.[6][7]

The this compound scaffold allows for the systematic construction of complex bi- and tri-aryl structures that are common in modern kinase inhibitors. The strategic workflow for utilizing this building block is visualized below.

G A This compound (Starting Material) B Suzuki Coupling (C-C Bond Formation) A->B @ Iodo position C Buchwald-Hartwig Amination (C-N Bond Formation) A->C @ Iodo position D Amide Coupling (N-Acylation) A->D @ Aniline NH2 E Intermediate 1 (Aryl-substituted) B->E F Intermediate 2 (Amino-substituted) C->F G Intermediate 3 (N-Acylated) D->G E->C @ Chloro position (harsher conditions) E->D H Advanced Kinase Inhibitor Scaffold E->H F->B F->D F->H G->B G->C G->H

Caption: Regioselective functionalization pathways for this compound.

Experimental Protocols: Palladium-Catalyzed Cross-Coupling

The selective functionalization of the C-I bond is the most common and efficient first step in elaborating the this compound core. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the pillars of this strategy.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This protocol details the coupling of this compound with an arylboronic acid. The reaction is highly regioselective for the iodo position due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[10]

Catalytic Cycle Visualization:

Suzuki_Cycle center Pd(0)L2 TM Transmetalation center->TM L-Pd(II)-I      |     Ar OA Oxidative Addition OA->center RE Reductive Elimination TM->RE L-Pd(II)-R      |     Ar RE->center ArR Ar-R RE->ArR ArX Ar-I ArX->OA ArBOH R-B(OH)2 + Base ArBOH->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore under inert gas.
Arylboronic Acid≥97%CommercialUse 1.1-1.5 equivalents.
Pd(PPh₃)₄Catalyst GradeCommercialTetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃)AnhydrousCommercialUse 2.0-3.0 equivalents.
1,4-DioxaneAnhydrousCommercialDegas thoroughly before use.
WaterDeionizedIn-houseDegas thoroughly before use.
Reaction Vessel------Oven-dried Schlenk flask or equivalent.
Inert GasHigh Purity N₂ or Ar---For maintaining an inert atmosphere.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to form a 4:1 or 5:1 solvent mixture. The final concentration of the aniline should be approximately 0.1-0.2 M.

  • Inerting: Seal the flask and purge with inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates, catalyst systems like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) may provide higher yields.[11]

  • Base: Sodium carbonate is a common and effective base. Potassium phosphate (K₃PO₄) can be more effective for less reactive boronic acids. The base activates the boronic acid for transmetalation.[8]

  • Solvent: The dioxane/water mixture is crucial for dissolving both the organic substrates and the inorganic base. Thorough degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation of immense value in pharmaceutical synthesis.[12] This protocol describes the coupling of this compound with a primary or secondary amine, again with high selectivity for the iodo position.

Catalytic Cycle Visualization:

Buchwald_Hartwig_Cycle center Pd(0)L2 AE Amine Coordination & Deprotonation center->AE L-Pd(II)-I      |     Ar OA Oxidative Addition OA->center RE Reductive Elimination AE->RE L-Pd(II)-NR2      |     Ar RE->center ArNR2 Ar-NR2 RE->ArNR2 ArX Ar-I ArX->OA R2NH R2NH + Base R2NH->AE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[13]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%CommercialStore under inert gas.
Amine (Primary or Secondary)≥98%CommercialUse 1.2-1.5 equivalents.
Pd₂(dba)₃Catalyst GradeCommercialTris(dibenzylideneacetone)dipalladium(0)
XPhosLigand GradeCommercialBulky, electron-rich phosphine ligand.
NaOt-BuReagent GradeCommercialSodium tert-butoxide; highly basic and hygroscopic.
TolueneAnhydrousCommercialDegas thoroughly before use.
Reaction Vessel------Oven-dried Schlenk tube or flask.
Inert GasHigh Purity N₂ or Ar---For maintaining an inert atmosphere.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial inside the glovebox, dissolve Pd₂(dba)₃ (0.01 eq, 1 mol%) and XPhos (0.025 eq, 2.5 mol%) in a small amount of anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 eq) and the amine (1.2 eq). Add the pre-formed catalyst solution via syringe, followed by additional anhydrous, degassed toluene to reach a final concentration of ~0.2 M.

  • Inerting: Seal the tube and remove from the glovebox.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Typical reaction times are 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Causality and Optimization:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are essential for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition.

  • Base: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14] Weaker bases like carbonates are typically ineffective.

  • Atmosphere: Strict exclusion of air and moisture is even more critical than in Suzuki couplings, as both the Pd(0) catalyst and the strong base are highly sensitive.

Safety and Handling

Halogenated anilines are toxic compounds and must be handled with appropriate personal protective equipment (PPE).

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Exposure: The compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

References

  • Grimm, J., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

  • Scholars Research Library. (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Available at: [Link]

  • Jouffroy, M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Google Patents. (2021). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Newman, C. P., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition. Available at: [Link]

  • Weidlich, T., & Prokeš, L. (2011). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Dai, P.-F., & Xu, H. (2022). Novel Chlorination of Imidazo-Fused Heterocycles via Dichloro(aryl)-λ-iodanes. European Journal of Organic Chemistry. Available at: [Link]

  • Grimm, J., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]

  • WIPO Patentscope. (2020). WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE. Available at: [Link]

  • Kumar, S., et al. (2021). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Marion, N., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Google Patents. (2015). WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof.
  • Bouzayani, N., et al. (2024). Mechanochemical Approach for Metal-Free Regioselective C5-Sulfenylation of Imidazo[2,1-b]Thiazoles. ChemistrySelect. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Henry, M. C., et al. (2017). Recent Advances in Transition-Metal-Catalyzed, Directed Aryl C–H/N–H Cross-Coupling Reactions. Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Jameson, K. L., et al. (2013). Scaffold Blockade Inhibits Oncogenic Kinase Signaling. Cancer Discovery. Available at: [Link]

  • Patsnap. (2021). A method for synthesizing trametinib key intermediate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Available at: [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Trametinib Acetic Acid Solvate. Available at: [Link]

  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Available at: [Link]

  • Lito, P., et al. (2018). Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Antitumor T-cell Immunity. Cancer Discovery. Available at: [Link]

Sources

Application Note: Precision Functionalization of Deactivated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2,3-Dichloro-5-iodoaniline , designed for researchers in agrochemical discovery and lead optimization.

The Strategic Role of this compound in Agrochemical Discovery

Executive Summary

In the competitive landscape of agrochemical discovery, the 2,3-dichloroaniline motif represents a high-value, under-exploited scaffold. Unlike the ubiquitous 2,4- and 3,4-dichloro isomers found in generic herbicides (e.g., Diuron, Propanil), the 2,3-substitution pattern offers unique metabolic stability by blocking the ortho- and meta-positions adjacent to the amine. However, accessing the 5-position of this scaffold via direct electrophilic aromatic substitution (EAS) is synthetically challenging due to the combined deactivating effects of the chlorine atoms.

This compound (CAS 1803823-49-5) serves as a critical "diversity handle," enabling the precise introduction of aryl, heteroaryl, and alkyl groups via transition-metal-catalyzed cross-coupling. This guide details the utility of this intermediate in generating structure-activity relationship (SAR) libraries and provides a validated protocol for Suzuki-Miyaura coupling that tolerates the free amine.

Technical Background: The "Meta-Deactivation" Challenge

The synthesis of polysubstituted anilines is often governed by directing effects. In 2,3-dichloroaniline:

  • Electronic Deactivation: The two chlorine atoms withdraw electron density, making the ring sluggish to EAS.

  • Regioselectivity Issues: The amino group directs ortho/para (positions 6 and 4). The 5-position is meta to the strongest director (NH2) and flanked by a chlorine at position 4 (indirectly), making it the least accessible site for direct functionalization.

The Solution: Using This compound bypasses these limitations. The C-I bond at the 5-position is pre-installed, allowing researchers to "snap" on complex moieties using mild cross-coupling conditions, avoiding harsh nitration/reduction sequences or low-yielding C-H activation.

Structural Advantages in Agrochemicals[1]
  • Metabolic Blocking: The 2- and 3-chloro substituents prevent oxidative metabolism at these sites, prolonging the half-life of the active ingredient (AI) in plant tissues.

  • Lipophilicity Tuning: Functionalizing the 5-position allows for precise

    
     adjustment, critical for xylem/phloem mobility.
    
  • IP Space: The 2,3-dichloro substitution is less crowded in patent literature compared to 2,4-dichloro analogs.

Visualizing the Strategic Pathway

The following diagram illustrates the efficiency of using the 5-iodo precursor versus attempting direct functionalization.

G cluster_0 Conventional Route (Problematic) Start 2,3-Dichloroaniline DirectPath Direct Electrophilic Substitution (EAS) Start->DirectPath Attempted Functionalization IodoPath Use Precursor: This compound Start->IodoPath Strategic Selection FailState Mixture of Isomers (4- and 6-substituted) Low Yield at Pos-5 DirectPath->FailState Electronic Mismatch Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) IodoPath->Coupling Boronic Acids / Alkynes Success Target Library: 5-Aryl-2,3-dichloroanilines (Single Regioisomer) Coupling->Success High Fidelity

Caption: Comparison of synthetic routes. The 5-iodo precursor circumvents the regioselectivity issues inherent to the 2,3-dichloroaniline scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a library of 5-aryl-2,3-dichloroanilines for SAR evaluation. Scope: This protocol is optimized for the free aniline, eliminating the need for protection/deprotection steps.

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Limiting reagent
Aryl Boronic Acid (R-B(OH)2)Coupling Partner1.2Diverse R-groups (Phenyl, Pyridyl, etc.)
Pd(dppf)Cl2 · DCM Catalyst0.03Robust, air-stable catalyst
K2CO3 (2M Aqueous)Base3.0Promotes transmetallation
1,4-Dioxane Solvent-High boiling point, good solubility
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add This compound (288 mg, 1.0 mmol), the desired Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 · DCM (25 mg, 0.03 mmol).

    • Note: While the catalyst is air-stable, purging the reaction vessel with Nitrogen or Argon is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition:

    • Add 1,4-Dioxane (4.0 mL) and 2M K2CO3 aq. (1.5 mL).

    • Degas the mixture by bubbling Nitrogen through the solution for 5 minutes.

  • Reaction:

    • Thermal: Heat to 90°C for 4–6 hours under an inert atmosphere.

    • Microwave (Alternative): Heat to 110°C for 30 minutes.

    • Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting iodide (Rt ~ X min) should disappear, replaced by the product peak.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

    • Combine organic phases, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.

    • Yield Expectations: 75–92% depending on the boronic acid used.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amineSwitch to Pd(OAc)2 / SPhos or Pd2(dba)3 / XPhos system.
Homocoupling of Boronic Acid Oxygen in systemDegas solvents more thoroughly; ensure positive Nitrogen pressure.
Dehalogenation (Loss of Cl) Excessive heat/hydride sourceReduce temperature to 80°C; avoid alcoholic solvents (use Toluene/Water).
Advanced Application: Heterocycle Construction

For agrochemicals requiring a pyrazole or triazole core (common in SDHI fungicides), the this compound can be converted into a hydrazine intermediate.

Workflow:

  • Diazotization: React this compound with NaNO2/HCl at 0°C.

  • Reduction: Treat the diazonium salt with SnCl2 or Na2SO3 to yield (2,3-dichloro-5-iodophenyl)hydrazine .

  • Cyclization: Condense with 1,3-dicarbonyls to form 1-aryl-pyrazoles.

  • Late-Stage Coupling: Perform the Suzuki coupling after the pyrazole ring is formed to install the 5-position diversity element, minimizing catalyst interference from the free amine.

Workflow Substrate This compound Step1 Diazotization & Reduction (NaNO2 / SnCl2) Substrate->Step1 Hydrazine Aryl Hydrazine Intermediate Step1->Hydrazine Step2 Cyclization with 1,3-Dicarbonyl Hydrazine->Step2 Scaffold Iodo-Pyrazole Scaffold Step2->Scaffold Step3 Late-Stage Suzuki Coupling Scaffold->Step3 Final Final Agrochemical Candidate Step3->Final

Caption: Workflow for converting the aniline into a pyrazole scaffold before functionalization.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Retrieved from [Link]

  • Yamaguchi, M., et al. (2014). Meta-Selective Arylation of 2,3-Dichloroaniline Using Palladium–Dihydroxyterphenylphosphine Catalyst.[2][3] Organic Letters, 16(9), 2386–2389. (Highlighting the difficulty of direct meta-functionalization).

  • Spherical Insights (2024). Global Agrochemical Intermediates Market Size, Share, and COVID-19 Impact Analysis. Retrieved from [Link]

  • ResearchGate (2025).Manufacturing Approaches of New Halogenated Agrochemicals. (Discussing the prevalence of halogenated anilines in modern crop protection).

Sources

palladium-catalyzed cross-coupling reactions of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Functionalization of 2,3-Dichloro-5-iodoaniline

Executive Summary

This compound is a high-value intermediate for the synthesis of bioactive heterocycles, particularly in kinase inhibitor discovery and agrochemical development. Its structural uniqueness lies in the chemoselective hierarchy of its functional groups: a highly reactive C-I bond at the 5-position, two deactivated C-Cl bonds at the 2,3-positions, and a nucleophilic amino group.

This Application Note provides validated protocols to selectively engage the C-5 iodine in Palladium-catalyzed cross-coupling reactions without disturbing the dichloro-motif or requiring amine protection. By exploiting the significant rate difference in oxidative addition (


 C-I 


C-Cl), researchers can achieve high-yield functionalization under mild conditions.

Strategic Analysis: Chemoselectivity & Reactivity Profile

Successful utilization of this substrate requires understanding the "Reactivity Triangle" inherent in the molecule.

  • Site A (C-5 Iodine): The primary electrophilic site. The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol), allowing for exclusive oxidative addition by Pd(0) species at temperatures

    
    .
    
  • Site B (C-2, C-3 Chlorines): These sites are sterically crowded and electronically deactivated. They remain inert under standard Suzuki/Sonogashira conditions but can be activated later using specialized ligands (e.g., Buchwald biaryl phosphines) at elevated temperatures (

    
    ).
    
  • Site C (C-1 Amine): A potential catalyst poison or competing nucleophile. While protection (e.g., Boc, Ac) is an option, it is often unnecessary for C-I coupling if mild bases (carbonate, phosphate) are used.

Visualizing the Chemoselectivity

Chemoselectivity Substrate This compound Iodine C-5 Iodine (High Reactivity) Target Site Substrate->Iodine Fast Oxidative Addition (Pd0) Chlorine C-2/3 Chlorine (Low Reactivity) Spectator Substrate->Chlorine Inert < 80°C Amine C-1 Amine (Nucleophilic) Potential Interference Substrate->Amine Tolerated with Weak Base Suzuki/Sonogashira\nProduct Suzuki/Sonogashira Product Iodine->Suzuki/Sonogashira\nProduct

Figure 1: Reactivity hierarchy of this compound. The C-5 Iodine is the exclusive site of reaction under the protocols defined below.

Protocol A: Chemoselective Suzuki-Miyaura Coupling[1]

Objective: To couple an aryl/heteroaryl boronic acid at the C-5 position. Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (rate-limiting), transmetallation, and reductive elimination.

Materials & Reagents
ComponentEquiv.RoleNotes
This compound 1.0SubstrateLimiting reagent.[1]
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerExcess ensures full conversion.
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05CatalystRobust, air-stable Pd(II) precatalyst.
K₂CO₃ (2M aq.) 3.0BaseActivates boronic acid; mild enough to spare amine.
1,4-Dioxane --SolventMiscible with water, good solubility for anilines.
Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with this compound (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). Note: Pd(PPh₃)₄ is a viable alternative but is more oxygen-sensitive.

  • Solvent & Base: Add 1,4-Dioxane (0.2 M concentration relative to substrate) followed by 2M aqueous K₂CO₃ (3.0 equiv).

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 5 minutes. Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Reaction: Seal the vial and heat to 60–70 °C for 4–12 hours.

    • Control Point: Do not exceed 90 °C to prevent activation of the C-Cl bonds.

  • Validation (TLC/LCMS):

    • TLC:[2][3][4] Monitor the disappearance of the starting iodide (usually less polar than product).

    • LCMS: Look for the Mass [M+H]+ corresponding to Product. Confirm retention of the two chlorine atoms (distinctive isotopic pattern).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water.[2] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Sonogashira Cross-Coupling

Objective: To introduce an alkyne moiety at the C-5 position. Challenge: The free amine can coordinate to Copper (Cu), potentially stalling the cycle. This protocol uses a slightly higher Cu loading to compensate.

Materials & Reagents
ComponentEquiv.RoleNotes
This compound 1.0Substrate--
Terminal Alkyne 1.2Coupling Partner--
PdCl₂(PPh₃)₂ 0.03CatalystStandard Pd(II) source.
CuI 0.05Co-catalystActivates the alkyne.
Triethylamine (Et₃N) 3.0Base/SolventActs as proton scavenger.
THF or DMF --SolventDMF preferred for polar substrates.
Step-by-Step Methodology
  • Setup: In a dry Schlenk tube or vial, combine this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Copper-catalyzed reactions are highly sensitive to oxygen (Glaser coupling side-reaction).

  • Reagent Addition: Under Argon flow, add degassed THF (or DMF) and Triethylamine (3.0 equiv). Finally, add the Terminal Alkyne (1.2 equiv).

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40–50 °C .

    • Note: The high reactivity of the C-I bond often allows this reaction to proceed without significant heating, preserving the C-Cl bonds.

  • Validation:

    • Visual: The reaction often turns dark brown/black as Pd(0) is generated.

    • TLC:[2][3][4] Product is usually highly fluorescent.

  • Workup: Filter through a pad of Celite to remove metal precipitates. Wash the pad with Ethyl Acetate. Concentrate the filtrate.

  • Purification: Silica gel chromatography. Note: Avoid halogenated solvents if the product is basic, or add 1% Et₃N to the eluent to prevent streaking.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the Suzuki coupling protocol.

Workflow Start Start: this compound Reagents Add Boronic Acid (1.2 eq) Pd(dppf)Cl2 (0.03 eq) K2CO3 (3.0 eq) Start->Reagents Degas Degas (N2 Spurge, 5 min) Reagents->Degas Heat Heat to 65°C (Solvent: Dioxane/H2O) Degas->Heat Check Check TLC/LCMS (Is SM consumed?) Heat->Check Check->Heat No (Extend Time) Workup Workup: Extr. EtOAc Wash Brine -> Dry Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify Final Final Product: 5-Aryl-2,3-dichloroaniline Purify->Final

Figure 2: Operational workflow for the chemoselective Suzuki-Miyaura coupling.

Troubleshooting & Critical Control Points

  • Issue: Dehalogenation (Loss of Chlorine)

    • Cause: Reaction temperature too high (>90°C) or reaction time too long.

    • Solution: Strictly control temperature at 60-70°C. Monitor reaction closely and quench immediately upon consumption of starting material.

  • Issue: Low Conversion

    • Cause: Catalyst poisoning by the free amine or oxidation of the catalyst.

    • Solution: Ensure rigorous degassing. If the amine is problematic, use a slightly higher catalyst loading (5 mol%) or protect the amine as an acetamide (which can be hydrolyzed later).

  • Issue: "Glaser" Homocoupling (Sonogashira)

    • Cause: Presence of Oxygen.

    • Solution: Degas solvents thoroughly. Add the alkyne last.

References

  • Mechanistic Basis of Chemoselectivity

    • Title: Reactivity of Polyhalogenated Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions.[1]

    • Source:J. Org. Chem., 2010, 75, 8363–8370.
    • URL:[Link] (Representative link for general reactivity)

  • Suzuki-Miyaura Coupling Protocols

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5]

    • Source:Chem. Rev., 1995, 95, 2457–2483.
    • URL:[Link]

  • Sonogashira Coupling Reviews

    • Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.
    • Source:Tetrahedron Lett., 1975, 16, 4467–4470.
    • URL:[Link]

  • Polyhaloaniline Reactivity

    • Title: Chemoselective Suzuki coupling of polyhalogenated aryl triflates.[1]

    • Source:PolyU Scholars, 2020.
    • URL:[Link] (General reference for poly-halo selectivity)

Sources

2,3-Dichloro-5-iodoaniline in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2,3-Dichloro-5-iodoaniline in Drug Discovery

Part 1: Strategic Significance & Chemical Architecture

Introduction: The Tri-Halogenated Linchpin

This compound (CAS 1803823-49-5) represents a high-value "linchpin" scaffold in modern medicinal chemistry, particularly in the design of Type II Kinase Inhibitors and fragment-based drug discovery (FBDD) . Its structural uniqueness lies in its orthogonal reactivity profile :

  • The Amino Group (-NH₂): A nucleophilic handle for amide coupling or urea formation, typically serving as the "hinge binder" or the connection to the "head" group in kinase inhibitors.

  • The C-5 Iodine: A highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification of the "tail" region.

  • The 2,3-Dichloro Motif: A steric and electronic modulator.[1] The bulky chlorine atoms at the 2- and 3-positions force the aniline ring into a twisted conformation relative to its binding partner, often crucial for inducing the "DFG-out" conformation in kinase targets (e.g., VEGFR, BRAF, p38 MAP kinase). Furthermore, the chlorines fill hydrophobic "back-pockets" in the enzyme active site, enhancing potency and selectivity.

Chemo- & Regioselectivity Profile

The critical advantage of this scaffold is the reactivity hierarchy: C-I > C-Cl . This allows chemists to selectively functionalize the C-5 position using mild cross-coupling conditions without disturbing the C-2/C-3 chlorine atoms, which remain as integral structural elements of the final pharmacophore.

Part 2: Application Workflows & Protocols

Application 1: Synthesis of Type II Kinase Inhibitor Libraries

Target Class: VEGFR-2, PDGFR, and RAF Inhibitors.

In this workflow, this compound serves as the core connector. The protocol below describes a "Head-First" strategy, where the amide/urea linkage is formed before the cross-coupling. This is preferred to avoid catalyst poisoning by the free amine during the Palladium step.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis of a library of kinase inhibitors using this scaffold.

G cluster_reactivity Reactivity Hierarchy Start This compound (Scaffold) Step1 Step 1: Amide/Urea Formation (Functionalize NH2) Start->Step1 R-COCl or R-NCO Base, DCM Inter Intermediate A (Stable Aryl Iodide) Step1->Inter Yield > 85% Step2 Step 2: Suzuki-Miyaura Coupling (Functionalize C-I) Inter->Step2 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Prod1 Target 1: Biaryl Amide (Kinase Inhibitor) Step2->Prod1 Path A Prod2 Target 2: Heterocyclic Fusion (e.g., Indazole) Step2->Prod2 Path B R1 1. NH2 (Nucleophile) R2 2. C-5 Iodine (High Pd Reactivity) R3 3. C-2/3 Chlorines (Low Reactivity)

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and amine functionalities.

Detailed Experimental Protocol: "Head-First" Synthesis
Step 1: Amide Coupling (The "Head")

Objective: Functionalize the aniline nitrogen with a substituted benzoyl chloride. Reaction: this compound + 3-(Trifluoromethyl)benzoyl chloride → Amide Intermediate.

  • Preparation:

    • Dissolve This compound (1.0 equiv, 288 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) in a flame-dried round-bottom flask under Nitrogen.

    • Add Pyridine (1.5 equiv, 120 µL) or Triethylamine (1.5 equiv) as a base.

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dropwise add 3-(trifluoromethyl)benzoyl chloride (1.1 equiv, 1.1 mmol) dissolved in DCM (1 mL).

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent bis-acylation.

  • Execution:

    • Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours .

    • TLC Monitoring: Use Hexane:EtOAc (4:1). The starting aniline (Rf ~0.4) should disappear; the amide product (Rf ~0.6) will appear.

  • Work-up:

    • Quench with saturated NaHCO₃ solution (10 mL).

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove pyridine) followed by Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • Expected Yield: 85–95%.[1]

    • Product is a stable solid. Check 1H NMR for the disappearance of the broad NH2 singlet (~4.0 ppm) and appearance of the amide NH doublet (~8-10 ppm).

Step 2: Regioselective Suzuki-Miyaura Coupling (The "Tail")

Objective: Couple the aryl iodide with a heteroaryl boronic acid without disturbing the chlorines. Reaction: Amide Intermediate + Pyridine-4-boronic acid → Final Inhibitor.

  • Reagents:

    • Amide Intermediate (1.0 equiv, 0.5 mmol).

    • Pyridine-4-boronic acid (1.2 equiv, 0.6 mmol).

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).[2] Rationale: Bidentate ferrocene ligands prevent dehalogenation of the sensitive C-Cl bonds.

    • Base: 2M aqueous Na₂CO₃ (3.0 equiv).

    • Solvent: 1,4-Dioxane (4 mL).

  • Procedure:

    • Combine reagents in a microwave vial or sealed tube.

    • Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical step to prevent homocoupling or oxidation).

    • Heat to 80°C for 4–6 hours (or 110°C for 30 min in Microwave).

  • Purification:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

  • Data Analysis:

    • Yield: Typically 60–75%.

    • Selectivity: The 2,3-dichloro motif should remain intact. If dechlorination is observed (loss of Cl), switch catalyst to Pd(PPh₃)₄ or lower the temperature to 60°C.

Part 3: Comparative Data & Optimization

Catalyst Selection Guide for C-5 Iodide Coupling

The following table summarizes catalyst performance specifically for This compound derivatives, balancing reactivity against the risk of de-chlorination.

Catalyst SystemLigand TypeReactivity (C-I)Risk of De-chlorination (C-Cl)Recommended Use Case
Pd(dppf)Cl₂ BidentateHighLowStandard Protocol. Robust for most boronic acids.
Pd(PPh₃)₄ MonodentateModerateModerateUse for sterically hindered boronic acids.
Pd₂dba₃ + XPhos BuchwaldVery HighHighOnly use if standard conditions fail; requires strict temp control.
Pd/C + CuI HeterogeneousLowVery LowSonogashira couplings (Alkynes).
Troubleshooting "The Black Box"
  • Issue: Low yield in Step 2 due to "Protodeiodination" (Iodine replaced by Hydrogen).

    • Cause: Solvent contains peroxides or excessive heating.

    • Fix: Use fresh anhydrous Dioxane and add a radical scavenger (e.g., BHT) if necessary.

  • Issue: Incomplete Amide Coupling (Step 1).

    • Cause: The 2,3-dichloro substitution reduces the nucleophilicity of the aniline nitrogen via steric hindrance and inductive withdrawal.

    • Fix: Use a stronger base (NaH in THF) or heat the reaction to reflux if using Pyridine/DCM.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Retrieved from [Link]

  • Organic Syntheses. (1943). p-Iodoaniline Preparation (General Iodination Protocols). Org. Synth. 1943, 23, 42. Retrieved from [Link]

  • MDPI. (2024). Development and Synthesis of Biologically Active Compounds: Kinase Inhibitor Scaffolds. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Reactions of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2,3-dichloro-5-iodoaniline. This resource is designed for researchers, scientists, and professionals in drug development. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to ensure the success of your experiments. The unique electronic and steric properties of this compound, an electron-deficient aryl halide, present specific challenges and opportunities in catalytic C-C and C-N bond formation. This guide will help you navigate these complexities to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions with this compound?

A good starting point for catalyst loading is generally in the range of 1-2 mol% of the palladium precursor.[1] For highly active and air-stable pre-catalysts, such as palladacycle-based systems (e.g., G3 or G4 precatalysts), you might begin as low as 0.5 mol%.[2] The optimal loading is a balance between reaction efficiency, cost, and the desired reaction time. It is often beneficial to start with a slightly higher loading to ensure the reaction proceeds and then optimize by incrementally decreasing the amount in subsequent experiments.

Q2: How does the reactivity of the different halogen atoms on this compound influence the choice of catalyst loading?

The reactivity of aryl halides in oxidative addition, typically the rate-determining step in many cross-coupling reactions, follows the general trend: I > Br > OTf > Cl.[3][4] In the case of this compound, the C-I bond is significantly more reactive than the C-Cl bonds. This high reactivity at the iodine position means that lower catalyst loadings are often sufficient for selective coupling at this site. If the goal is a reaction at one of the less reactive C-Cl bonds, a higher catalyst loading, more electron-rich and sterically bulky ligands, and higher temperatures may be necessary.[2][5]

Q3: Why is it crucial to perform these reactions under an inert atmosphere, and how does this relate to catalyst loading?

Palladium(0), the active catalytic species in most cross-coupling reactions, is sensitive to oxygen.[2] Exposure to air can lead to the oxidation of the phosphine ligands and the palladium center, forming inactive palladium oxides or palladium black.[6] This catalyst deactivation necessitates higher initial catalyst loadings to compensate for the portion of the catalyst that becomes inactive. To ensure consistent and reproducible results with lower, more economical catalyst loadings, it is imperative to rigorously degas solvents and perform the reaction under an inert atmosphere of argon or nitrogen.[7] A common procedure is to subject the reaction vessel to three cycles of vacuum followed by backfilling with an inert gas.[7]

Q4: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this substrate?

While there is some overlap, different cross-coupling reactions often require tailored catalyst systems for optimal performance. The choice of ligand is particularly crucial and is highly dependent on the specific reaction and coupling partners.[2] For instance:

  • Suzuki-Miyaura Coupling: Often employs ligands like SPhos or XPhos with palladium sources like Pd(OAc)₂ or pre-catalysts.

  • Buchwald-Hartwig Amination: The ligand choice is highly dependent on the amine. For primary amines, BrettPhos is often effective, while RuPhos is a good choice for secondary amines.[2]

  • Sonogashira Coupling: Traditionally uses a palladium catalyst with a copper co-catalyst, although copper-free methods are also common.[8]

Therefore, it is recommended to consult literature for catalyst systems proven to be effective for the specific transformation you are performing.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during cross-coupling reactions with this compound, with a focus on optimizing catalyst loading.

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a frequent challenge. A systematic approach to troubleshooting is essential.

Potential Cause Recommended Action & Rationale
Inactive Catalyst Action: Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst.[1][5] Ensure the catalyst is fully dissolved before adding other reagents. Rationale: Palladium catalysts, particularly Pd(0) species, can degrade over time, especially if not stored properly under an inert atmosphere. Pre-catalysts are often more stable and provide a more consistent source of the active Pd(0) species upon activation with a base.[2][9]
Suboptimal Catalyst Loading Action: If the reaction is sluggish, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).[10] Rationale: For challenging substrates or if minor impurities are poisoning a portion of the catalyst, a higher loading may be required to achieve a reasonable reaction rate.
Inefficient Oxidative Addition Action: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands). Increase the reaction temperature in increments. Rationale: The electron-deficient nature of the this compound ring requires an electron-rich palladium center to facilitate oxidative addition. Bulky ligands also promote the formation of the active monoligated Pd(0) species.[2]
Incorrect Base or Solvent Action: Screen different bases and solvents. For Suzuki reactions, consider switching from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄).[10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary.[2][11] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.[10] Rationale: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.[12][13] Solvents can influence catalyst stability and reactivity.[14][15][16][17]
Issue 2: Catalyst Deactivation (Reaction Stalls or Turns Black)

The formation of palladium black is a visual indicator of catalyst decomposition and deactivation.

Potential Cause Recommended Action & Rationale
Presence of Oxygen Action: Ensure all reagents and solvents are thoroughly degassed.[7] Use robust inert atmosphere techniques, such as a glovebox or Schlenk line.[6] Rationale: Oxygen is a primary culprit in the oxidation of the active Pd(0) catalyst to Pd(II) and subsequent decomposition to palladium black.[6]
Inappropriate Ligand-to-Metal Ratio Action: For reactions using a Pd(0) or Pd(II) source and a separate ligand, ensure an appropriate ligand-to-metal ratio (typically 1:1 to 2:1). In some cases, a slight excess of the ligand can be beneficial. Rationale: The ligand stabilizes the palladium center and prevents aggregation into inactive palladium clusters. An insufficient amount of ligand can leave the palladium center exposed and prone to deactivation.
High Reaction Temperature Action: Lower the reaction temperature. If the reaction is slow at lower temperatures, screen for a more active catalyst system rather than excessively increasing the heat. Rationale: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.[18]
Substrate or Impurity-Induced Deactivation Action: Ensure the purity of all starting materials, including the this compound, coupling partner, and base.[2] Certain functional groups can coordinate to the palladium center and inhibit catalysis. Rationale: Impurities can act as catalyst poisons. Even trace amounts of certain substances can have a significant negative impact on the catalytic cycle.[19]

Experimental Protocols & Workflows

General Protocol for Optimizing Catalyst Loading
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound, coupling partner (e.g., boronic acid for Suzuki coupling), and base to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-catalyst where the ligand is already incorporated). Dissolve the catalyst system in a small amount of the degassed solvent and add it to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[2]

  • Workup and Analysis: Once the reaction is complete, cool it to room temperature, quench as appropriate (e.g., with a saturated aqueous solution of NH₄Cl), and extract the product with an organic solvent.[2] Purify the product using an appropriate method, such as column chromatography.[20]

  • Optimization: Based on the yield and reaction time, adjust the catalyst loading in subsequent experiments. If the reaction goes to completion quickly, try reducing the loading by half. If the reaction is slow or stalls, consider increasing the loading or re-evaluating other reaction parameters as outlined in the troubleshooting guide.

Visualizing the Optimization Workflow

G cluster_setup Initial Experiment cluster_analysis Analysis & Decision cluster_optimization Optimization Path start Start with 1-2 mol% Catalyst Loading setup Set up Reaction Under Inert Atmosphere start->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor complete Reaction Complete? monitor->complete high_yield High Yield? complete->high_yield Yes troubleshoot Troubleshoot Reaction (See Guide) complete->troubleshoot No (Stalled/Slow) reduce_loading Reduce Catalyst Loading (e.g., by 50%) high_yield->reduce_loading Yes end Optimal Conditions Found high_yield->end No, but acceptable reduce_loading->start Re-run troubleshoot->start Re-run with modified conditions

Caption: Workflow for optimizing catalyst loading.

Troubleshooting Decision Tree

G cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reactivity Substrate Reactivity start Low/No Product Yield check_catalyst Is Catalyst/Ligand Fresh and Stored Properly? start->check_catalyst use_fresh Use Fresh Reagents/ Air-Stable Pre-catalyst check_catalyst->use_fresh No check_atmosphere Is Atmosphere Inert? check_catalyst->check_atmosphere Yes degas_rigorously Improve Degassing/ Inert Technique check_atmosphere->degas_rigorously No check_base Is Base/Solvent Optimal? check_atmosphere->check_base Yes screen_conditions Screen Bases/Solvents check_base->screen_conditions No check_ligand Is Ligand Electron-Rich and Bulky Enough? check_base->check_ligand Yes change_ligand Switch to a More Effective Ligand check_ligand->change_ligand No check_temp Is Temperature Sufficient? check_ligand->check_temp Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No

Caption: Decision tree for troubleshooting low yield.

References

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • ACS Publications. (2019, April 1). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst loading optimization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of catalyst deactivation using longer wavelengths. Retrieved from [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). CATALYSIS – Characterization of Catalysts: Surface and In- Situ Methods. Retrieved from [Link]

  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • DSpace. (n.d.). In-situ Spectroscopy of Catalysts. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ChemRxiv. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guideline for Elucidating Catalysts. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Retrieved from [Link]

Sources

Technical Support Center: Workup & Purification of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DCI-500-WKUP Status: Active Agent: Senior Application Scientist Subject: Optimization of workup, isolation, and stability protocols for 2,3-Dichloro-5-iodoaniline.

Executive Chemical Profile

Before initiating workup, you must understand the unique physicochemical behavior of This compound . This is not a standard aniline; the halogen substitution pattern drastically alters its reactivity and solubility.

PropertyValue / CharacteristicOperational Implication
Structure 2,3-Cl₂, 5-I substitutionHighly lipophilic; sterically crowded.
Basicity (pKa) ~1.0 – 1.6 (Predicted)CRITICAL: unlike unsubstituted aniline (pKa ~4.6), this molecule is a very weak base. It may not protonate in weak acids (e.g., 10% citric acid, 1M acetic acid) and can remain in the organic layer during standard acid washes.
Stability Light & Air SensitiveThe C–I bond is photolabile (susceptible to radical cleavage). The amine is prone to oxidation (browning).
Solubility High: DCM, EtOAc, THFLow: Water, HexanesStandard organic extraction is efficient; water solubility is negligible.

Standard Operating Procedure (SOP): The "Happy Path"

This workflow assumes the synthesis is complete (e.g., via iodination of 2,3-dichloroaniline or reduction of the nitro-precursor).

Phase A: Quench & Stabilization
  • Objective: Stop reaction and prevent deiodination/oxidation.

  • Reagent: Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite.

  • Why: If the reaction mixture is dark purple or brown, free iodine (

    
    ) or oxidized amine species are present. Thiosulfate reduces free 
    
    
    
    back to iodide (
    
    
    ), preventing further radical propagation.
Phase B: Extraction Logic
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The "Weak Base" Trap: Do not rely on dilute acid extraction to pull this product into the aqueous phase for purification. Due to its low pKa, it will likely partition into the organic layer even at pH 2-3.

Phase C: Workflow Diagram

WorkupFlow Start Crude Reaction Mixture Quench Quench: Sat. aq. Na2S2O3 (Reduces I2, prevents oxidation) Start->Quench Extract Extraction: EtOAc or DCM Quench->Extract Wash1 Wash 1: Water/Brine (1:1) (Removes bulk salts) Extract->Wash1 Wash2 Wash 2: 5% NaHCO3 (Only if acidic reagents used) Wash1->Wash2 Dry Dry: Na2SO4 + 1% Activated Carbon (Carbon removes trace Pd/color) Wash2->Dry Conc Concentrate: < 40°C (Avoid heat stress) Dry->Conc

Figure 1: Optimized workup workflow for minimizing iodine loss and oxidation.

Troubleshooting Guide (FAQ)

Issue 1: "My product is turning purple/black on the rotavap."

Root Cause:

  • Deiodination: The C–I bond is weak.[1] Exposure to light or excessive heat (>50°C) causes homolytic cleavage, releasing iodine radicals (

    
    ), which form purple 
    
    
    
    .
  • Aniline Oxidation: Anilines form quinone-imines (colored species) upon air exposure.

Corrective Action:

  • Immediate: Wash the organic layer with 10% Sodium Thiosulfate until the color fades to pale yellow.

  • Prevention: Wrap the rotavap flask in aluminum foil. Keep bath temperature < 40°C . Store the final product in amber vials under Argon/Nitrogen.

Issue 2: "I tried an acid wash to remove impurities, but I lost my product."

Root Cause: User assumed this compound behaves like a standard amine.

  • Mechanism: The electron-withdrawing effects of two chlorines and one iodine significantly lower the electron density on the nitrogen.

  • Result: The molecule is too weakly basic to be fully protonated by weak acids (like 1M HCl washes) effectively enough to stay purely in the aqueous phase if the organic solvent is polar (like EtOAc). It partitions between layers or stays organic.

Corrective Action:

  • Treat this molecule as a neutral organic during workup.

  • If you must remove basic impurities, wash the organic layer with 1M HCl . Your product (the weak base) will likely stay in the organic layer, while stronger basic impurities (e.g., unsubstituted aniline traces) move to the water. Verify layers by TLC before discarding.

Issue 3: "Emulsions are forming during extraction."

Root Cause: Halo-anilines are lipophilic but have a polar "head," acting as weak surfactants. High pH or fine particulates (precipitated salts) stabilize the emulsion.

Corrective Action:

  • Salting Out: Add solid NaCl until the aqueous layer is saturated.

  • Filtration: Pass the biphasic mixture through a pad of Celite (diatomaceous earth) . This physically breaks the emulsion bubbles.

  • Solvent Swap: If using DCM, switch to EtOAc; chlorinated solvents often form tighter emulsions with aniline derivatives.

Advanced Purification: Removing Palladium (Pd)

If this molecule was synthesized via Pd-catalyzed coupling (or is the precursor to one), residual metal is a major concern.

Protocol: Do not rely on crystallization alone, as Pd often co-crystallizes with aryl iodides.

  • Solid Scavengers: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) to the organic solution. Stir for 4 hours at RT, then filter.

  • Aqueous Wash: Wash the organic layer with 0.5M Cysteine or 10% aqueous EDTA (pH adjusted to ~8). The Pd coordinates to the sulfur/nitrogen ligands and moves to the aqueous phase.

Purification Decision Tree

PurificationTree Start Crude Material CheckTLC Check TLC (Impurities?) Start->CheckTLC Clean High Purity (>95%) CheckTLC->Clean No Dirty Impurities Present CheckTLC->Dirty Yes Method1 Recrystallization (Hexanes/EtOAc) Dirty->Method1 Crystalline solid? Method2 Flash Column (Neutralized Silica) Dirty->Method2 Oil/Amorphous? Warning Note: Pre-treat Silica with 1% Et3N Method2->Warning

Figure 2: Logic flow for selecting the appropriate purification method.

Storage & Stability Specifications

  • Container: Amber glass vial (strictly required).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen due to density).

  • Temperature: 2–8°C (Refrigerator).

  • Shelf Life: 6 months (re-test purity via HPLC before use in sensitive couplings).

References

  • PubChem. 2,3-Dichloroaniline (Compound Summary).[2][3] National Library of Medicine. Link

  • Sigma-Aldrich. 2,3-Dichloroaniline Product Specification & Safety Data Sheet.Link

  • Biotage. How to Remove Palladium in Three Easy Steps. (Metal Scavenging Protocols).[4] Link

  • Williams, R. pKa Data Compilation (Anilines).[4][5] Organic Chemistry Data. (Demonstrates electron-withdrawing effects on aniline basicity). Link

  • Organic Syntheses. General Procedures for Workup of Aryl Iodides. (Adapted from standard protocols for light-sensitive halides). Link

Sources

Validation & Comparative

Technical Comparison: MS Fragmentation Specificity of 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry (MS) fragmentation characteristics of 2,3-Dichloro-5-iodoaniline , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.

This guide compares the Electron Ionization (EI) MS profile of the target compound against its non-iodinated precursor (2,3-Dichloroaniline ) and structural isomers, demonstrating why MS is the superior analytical technique for Quality Control (QC) in halogenated aniline synthesis.

Executive Summary

Target Compound: this compound (CAS: 1803823-49-5) Molecular Formula: C₆H₄Cl₂IN Monoisotopic Mass: 286.876 Da[1][2][3][4]

In drug development and fine chemical synthesis, confirming the regioselectivity of iodination on a dichloroaniline core is challenging using UV-Vis or standard HPLC due to spectral overlap with isomers. Mass Spectrometry (MS) provides a definitive "fingerprint" through two unique mechanisms: the Polychlorinated Isotope Cluster and the Labile C-I Bond Cleavage .

This guide outlines the fragmentation pattern that distinguishes this compound from its potential impurities (e.g., unreacted 2,3-dichloroaniline) and regioisomers.[1][2]

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This method utilizes Electron Ionization (EI) at 70 eV, the industry standard for generating reproducible spectral libraries.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Note: Avoid high concentrations to prevent detector saturation which distorts isotope ratios.

  • Derivatization: Not required for EI, but trifluoroacetic anhydride (TFAA) derivatization can be used if peak tailing occurs due to the free amine.

Instrument Parameters (Agilent 5977/7890 or Equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation of the C-I bond.[1][2]
Column DB-5ms (30m x 0.25mm, 0.25µm)Standard non-polar phase separates isomers based on boiling point.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.[1][2]
Ion Source EI (70 eV) @ 230°CStandard energy for library comparison; 230°C prevents source fouling.[2]
Scan Range 50 – 350 m/zCaptures Molecular Ion (M⁺) and all lower fragments.[2]
Solvent Delay 3.0 minProtects filament from solvent burn-out.

Fragmentation Analysis & Mechanism

The mass spectrum of this compound is dominated by the stability of the aromatic ring and the weakness of the Carbon-Iodine bond.[1][2]

A. The Molecular Ion Cluster (M⁺)

Unlike simple organic molecules, this compound exhibits a complex Isotope Cluster due to the presence of two Chlorine atoms (


Cl and 

Cl).
  • Base Peak (M): m/z 287 (containing

    
    Cl, 
    
    
    
    Cl).
  • M+2: m/z 289 (containing

    
    Cl, 
    
    
    
    Cl).
  • M+4: m/z 291 (containing

    
    Cl, 
    
    
    
    Cl).

Theoretical Intensity Ratio: 100 : 64 : 10 (Characteristic of Cl₂ systems). Validation Check: If your M+2 peak is <50% of the M peak, your product has lost a chlorine or is contaminated.

B. Primary Fragmentation: The "Iodine Drop"

The bond dissociation energy of C(sp2)-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol) or C-H.

  • Transition: m/z 287

    
     m/z 160
    
  • Mechanism: Homolytic cleavage of the C-I bond yields the [M-I]⁺ ion (Dichlorophenyl cation/radical).

  • Significance: This is the diagnostic transition for iodinated anilines.

C. Secondary Fragmentation

Following the loss of Iodine, the resulting [C₆H₄Cl₂N]⁺ ion undergoes further degradation:

  • Loss of HCN (27 Da): Characteristic of anilines, forming a five-membered ring cation.

  • Loss of Cl (35 Da): Sequential loss of chlorine atoms from the ring.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of this compound under EI conditions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 287, 289, 291 (Isotope Cluster) Frag_1 Fragment [M - I]+ m/z 160, 162, 164 (Dichlorophenyl Cation) M_Ion->Frag_1 Neutral_I Loss of Iodine (I•) -127 Da M_Ion->Neutral_I Frag_2 Fragment [M - I - HCN]+ m/z 133, 135 (Cyclopentadienyl Cation) Frag_1->Frag_2 Frag_3 Fragment [M - I - Cl]+ m/z 125 (Chlorophenyl Cation) Frag_1->Frag_3 Neutral_HCN Loss of HCN -27 Da Frag_1->Neutral_HCN Neutral_Cl Loss of Chlorine (Cl•) -35 Da Frag_1->Neutral_Cl

Figure 1: Proposed EI fragmentation pathway showing the primary loss of Iodine followed by competitive loss of HCN or Chlorine.

Comparative Performance: Target vs. Alternatives

In a QC setting, you are often distinguishing the target from the starting material (2,3-Dichloroaniline) or verifying the absence of isomers.

Comparison Table: Diagnostic Ions
FeatureThis compound (Target)2,3-Dichloroaniline (Precursor)Alternative Isomers (e.g., 2,4-Dichloro-6-iodoaniline)
Molecular Ion (M⁺) 287 (Cluster: 287/289/291)161 (Cluster: 161/163/165)287 (Identical Cluster)
Primary Fragment 160 ([M-I]⁺)126 ([M-Cl]⁺)160 ([M-I]⁺)
Base Peak Often 287 or 160 (depends on energy)161 (Molecular ion is stable)160 (Ortho-I is more labile)
Differentiation Key Presence of m/z 287 and m/z 160.[1][2][3][4][5][6][7][8][9][10]Absence of m/z 287; M⁺ is 161.Retention time shift; [M-I]⁺ intensity may be higher due to steric relief (ortho effect).
Why MS Beats UV/HPLC for this Application
  • Specificity: UV spectra of 2,3-dichloroaniline and this compound are nearly identical (both have ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     ~240-250 nm).[1] MS distinguishes them instantly by a mass shift of 126 Da.
    
  • Isomer Resolution: While structural isomers (e.g., 2,4-dichloro vs 2,3-dichloro) have the same mass, their fragmentation ratios differ. An isomer with Iodine ortho to the amine (position 6) often shows a more intense [M-I]⁺ peak due to steric repulsion and the "Ortho Effect" facilitating cleavage, compared to the meta (position 5) iodine in the target compound [1].

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General reference for haloaniline fragmentation rules).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Polychlorinated Anilines. NIST Chemistry WebBook, SRD 69. (Source for isotope cluster validation).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Mechanistic source for Carbon-Halogen bond cleavage energies).[1][2]

  • BenchChem. (2025).[11] Comparative Mass Spectrometry Analysis of Dichloro-nitropyridine Derivatives. (Analogous fragmentation behavior of electron-deficient aromatic rings).

Sources

Analytical Strategy Guide: HPLC vs. GC-MS for 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC and GC-MS methodologies for the analysis of 2,3-Dichloro-5-iodoaniline , a halogenated aromatic amine often utilized as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary & Senior Scientist Verdict

For the routine quantification and purity assessment of This compound , Reverse-Phase HPLC (RP-HPLC) is the superior choice. The compound’s high predicted boiling point (>300°C) and potential for thermal degradation make direct Gas Chromatography (GC) challenging without derivatization.

  • Primary Recommendation (HPLC): Use for assay, purity, and stability studies. It offers robust retention without thermal stress.

  • Secondary Recommendation (GC-MS): Use strictly for impurity identification (structural elucidation) or orthogonal verification, ideally with prior derivatization to improve volatility.

Analyte Profile: The "Why" Behind the Method

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyValue (Approx/Predicted)Analytical Implication
Molecular Formula C₆H₄Cl₂INHalogenated aromatic; heavy atom effect (Iodine).
Boiling Point > 300°C Critical: High boiling point poses a risk for standard GC columns; requires high inlet temps or derivatization.
pKa (Conjugate Acid) < 2.0 Extremely weak base due to electron-withdrawing Cl and I groups. It will remain neutral at most standard HPLC pH levels (pH 2–8).
LogP (Lipophilicity) ~ 3.5 – 4.0 Highly lipophilic. Expect strong retention on C18 columns; requires high % organic mobile phase to elute.
Solubility Insoluble in water; Soluble in MeOH, ACNSample diluent must be organic-rich (e.g., 50:50 ACN:Water) to prevent precipitation.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: Routine Quality Control, Assay, Purity Profiling.

The Mechanism

We utilize Reverse Phase Chromatography (RPC) . The hydrophobic this compound partitions strongly into the C18 stationary phase. The "Heavy Atom Effect" of the iodine substituent increases polarizability but primarily drives hydrophobic interaction.

  • Mobile Phase Logic: Acidic modification (Formic Acid or Phosphate) is standard for anilines to suppress silanol interactions on the column, ensuring sharp peaks, although this specific analyte is less prone to tailing due to its very low pKa.

Detailed Protocol
  • System: HPLC with UV-Vis (DAD) or LC-MS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0–2 min: 40% B (Isocratic hold)

    • 2–15 min: 40% → 90% B (Linear Ramp)

    • 15–20 min: 90% B (Wash)

    • 20–25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection:

    • UV: 240 nm (Primary aromatic band) and 280 nm.

    • MS (Optional): ESI Positive Mode. Monitor [M+H]⁺ = m/z ~288 (Cl isotope pattern is distinct).

Self-Validating Check
  • System Suitability: The retention time (RT) should be stable (~10-12 min).

  • Tailing Factor: Must be < 1.5. If tailing occurs, increase ionic strength (switch formic acid to 20mM Phosphate buffer pH 2.5).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Role: Impurity Structure Identification, Forensic Analysis.

The Mechanism

Separation is based on volatility and boiling point. Because this compound has a very high boiling point, direct injection stresses the thermal stability of the molecule and the column stationary phase.

  • Derivatization Strategy: To lower the boiling point and improve peak shape, we convert the amine to an amide using Trifluoroacetic Anhydride (TFAA). This removes the H-bonding capability of the amine.

Detailed Protocol
  • Sample Prep (Derivatization):

    • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

    • Add 50 µL TFAA (Trifluoroacetic anhydride).

    • Incubate at 60°C for 30 mins.

    • Evaporate to dryness under N₂ and reconstitute in Ethyl Acetate.

  • System: GC-MS (Single Quadrupole).[3]

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS), 30 m x 0.25 mm, 0.25 µm film.

  • Inlet: Split/Splitless (Split 10:1), 280°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • MS Source: 230°C; Transfer Line: 300°C.

  • Detection: EI (70 eV), Full Scan (m/z 50–500).

Why Derivatize?

Without derivatization, the high inlet temperature (required to volatilize the sample) can cause:

  • Iodine loss: C-I bonds are weaker than C-Cl; thermal debinding can occur.

  • Peak Broadening: Adsorption of the free amine to the glass liner.

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLC-UV (Recommended)GC-MS (Alternative)
Sensitivity High (LOQ ~0.05%)Very High (LOQ <0.01% in SIM mode)
Selectivity Tunable via Mobile Phase/pHFixed by Column/Volatility
Thermal Stress None (Ambient/30°C) High (250°C+) - Risk of Degradation
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization recommended)
Throughput Moderate (20-30 min/run)Moderate (30-40 min/run)
Cost per Run Low (Solvents)Medium (Helium, Liner maintenance)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on the analytical goal.

AnalyticalWorkflow Start Start: this compound Analysis Goal Define Analytical Goal Start->Goal Routine Routine Purity / Assay / Stability Goal->Routine Quantification Unknown Identify Unknown Impurities Goal->Unknown Identification HPLC Method A: RP-HPLC (UV/DAD) (No Thermal Stress) Routine->HPLC Deriv Is Derivatization Possible? Unknown->Deriv Result_HPLC Quantitative Data (Purity %) HPLC->Result_HPLC GCMS Method B: GC-MS (Structural ID) Result_GC Qualitative Data (Mass Spectrum) GCMS->Result_GC Yes Yes Deriv->Yes No No Deriv->No DirectGC Direct GC Injection (Risk: Thermal Degradation) DirectGC->GCMS DerivGC Derivatization (TFAA) (Stable Volatiles) DerivGC->GCMS Yes->DerivGC No->DirectGC

Figure 1: Decision matrix for selecting between HPLC and GC-MS workflows based on the specific analytical requirement (Quantification vs. Identification).

References

  • PubChem. (2025).[4][5][6][7] 2,3-Dichloroaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2023). Comparison of gas and liquid chromatography-mass spectrometry for trace analysis of anilines. Available at: [Link]

  • MAC-MOD Analytical. (2025). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

Sources

Comparative Reactivity Guide: C-I vs C-Cl Bonds in 2,3-Dichloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Cliff

In the structural landscape of 2,3-Dichloro-5-iodoaniline , the coexistence of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds creates a distinct "reactivity cliff." For drug development professionals, this molecule represents a programmable scaffold where the C-I bond (Position 5) serves as the primary gateway for functionalization, while the C-Cl bonds (Positions 2 and 3) remain inert under standard conditions, serving as latent handles for subsequent transformations.

This guide delineates the mechanistic basis for this chemoselectivity, providing experimental protocols to exploit the kinetic resolution between these halogenated sites.

Mechanistic Basis of Chemoselectivity

Bond Dissociation Energy (BDE) & Lability

The fundamental driver of selectivity is the significant disparity in bond strength. The C-I bond is approximately 140 kJ/mol weaker than the C-Cl bond.[1] In the context of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), this translates to a difference in the activation energy for the oxidative addition step.

Bond TypePositionApprox. BDE (kJ/mol)Bond Length (Å)Relative Reactivity (Pd-Cat)
C(sp²)–I 5~2402.10High (Fast Oxidative Addition)
C(sp²)–Cl 2, 3~3821.73Low (Slow/Inert without specialized ligands)
Oxidative Addition Kinetics

The rate-limiting step in standard catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) center.[2]

  • C-I Insertion: Occurs rapidly at ambient or mild temperatures (20–60 °C). The large, soft iodine atom facilitates orbital overlap with the soft Pd(0) center.

  • C-Cl Insertion: Requires elevated temperatures (>100 °C) and electron-rich, bulky ligands (e.g., SPhos, XPhos) to proceed. In this compound, the 2-position is further deactivated by steric crowding from the adjacent amino group (C1) and chlorine (C3).

Steric Environment Analysis
  • Position 5 (Iodo): Flanked by protons at C4 and C6.[3] Sterically unencumbered, allowing easy approach for the catalyst.

  • Position 2 (Chloro): Flanked by -NH₂ (C1) and -Cl (C3). Highly crowded; extremely resistant to oxidative addition.

  • Position 3 (Chloro): Flanked by -Cl (C2) and -H (C4). Moderately crowded.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Selectively arylate the C-5 position without disturbing the C-Cl bonds.

Reagents & Conditions
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its high selectivity for I over Cl.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

  • Temperature: 60 °C — Critical Control Point.

Step-by-Step Methodology
  • Inerting: Charge a reaction flask with this compound, arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles). Note: Oxygen removal is crucial to preserve the active Pd(0) species.

  • Solvation: Add degassed solvent mixture via syringe.

  • Activation: Add the aqueous base solution.

  • Reaction: Heat the mixture to 60 °C . Monitor by TLC or HPLC.

    • Checkpoint: The reaction typically completes within 2–4 hours. If the temperature exceeds 90 °C, trace activation of the C-Cl bonds may occur.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

Expected Outcome
  • Product: 5-Aryl-2,3-dichloroaniline.

  • Yield: Typically 85–95%.

  • Selectivity: >98% retention of C-Cl bonds.

Visualization of Reactivity & Workflow[4][5]

Chemoselectivity Pathway

The following diagram illustrates the divergent reaction pathways based on energy barriers.

Reactivity Start This compound Pd0 Pd(0) Catalyst Start->Pd0 Path_I Path A: C-I Activation (Low Barrier, < 60°C) Pd0->Path_I Path_Cl Path B: C-Cl Activation (High Barrier, > 100°C) Pd0->Path_Cl  Requires specialized ligands Prod_I Product A: 5-Substituted-2,3-dichloroaniline (DESIRED) Path_I->Prod_I Prod_Cl Product B: Complex Mixture / Polymerization (UNDESIRED) Path_Cl->Prod_Cl

Caption: Kinetic bifurcation showing the preferential activation of the C-I bond under mild conditions.

Experimental Workflow

Workflow Step1 1. Inert Atmosphere (Ar/N2 Purge) Step2 2. Reagent Charging (Substrate + Boronic Acid + Pd(PPh3)4) Step1->Step2 Step3 3. Controlled Heating (60°C, 2-4 hrs) Step2->Step3 Step4 4. Monitoring (TLC/HPLC for C-I consumption) Step3->Step4 Control Critical Control: Do NOT exceed 90°C Step3->Control Step5 5. Quench & Isolation Step4->Step5

Caption: Optimized experimental workflow for selective C-5 functionalization.

Comparative Data: Halogen Reactivity in Anilines[6]

The following table summarizes the reactivity hierarchy relevant to this scaffold.

FeatureC-I Bond (Pos 5)C-Cl Bond (Pos 2/3)Implication for Synthesis
Bond Energy Weak (~57 kcal/mol)Strong (~91 kcal/mol)C-I reacts exclusively under kinetic control.
Steric Access High (Open)Low (Crowded)Bulky ligands are not required for C-I coupling.
Pd(0) Insertion Fast, ExothermicSlow, EndothermicAllows sequential cross-coupling (Iterative Synthesis).
Ligand Requirement Standard (e.g., PPh₃)Specialized (e.g., Buchwald Ligands)Use simple ligands first to avoid touching C-Cl.

References

  • Bond Dissoci

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)

    • Source: ChemRxiv (2025).
    • URL:[Link][4]

  • Reactivity of 3-Chloro-5-iodoaniline (Analogous Scaffold). Source: BenchChem Technical Guides.
  • Palladium-Catalyzed Cross-Coupling Reactions (General Mechanism).

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Definitive Structural Validation of 2,3-Dichloro-5-iodoaniline via Single-Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Supreme Court" of Structural Evidence

In the development of halogenated pharmacophores and agrochemical intermediates, determining the precise regiochemistry of mixed-halogen systems is a critical bottleneck. 2,3-Dichloro-5-iodoaniline presents a classic structural ambiguity: while Mass Spectrometry (MS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) indicates an aromatic substitution pattern, neither can definitively distinguish between the 5-iodo and 4-iodo isomers without extensive 2D-NOESY experiments or derivatization.

This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the superior validation method for this compound. Unlike spectroscopic alternatives that infer structure through magnetic environments or fragmentation, SC-XRD provides a direct, atom-by-atom map of the electron density. For this compound, the significant electron density difference between Chlorine (


) and Iodine (

) renders XRD not just a validation tool, but the absolute standard for structural certification.

The Structural Challenge: Resolving Halogen Regiochemistry

The core difficulty in validating this compound lies in the "blind spots" of conventional spectroscopy:

  • 1H NMR Limitations: The molecule possesses only two aromatic protons. In the 2,3-dichloro-5-iodo isomer, these protons are meta to each other (positions 4 and 6), typically appearing as doublets with small coupling constants (

    
     Hz). However, the 2,3-dichloro-4-iodo isomer also presents two protons (at positions 5 and 6) which are ortho to each other (
    
    
    
    Hz). While coupling constants help, electronic effects from three halogens can distort these values, leading to ambiguous assignments.
  • MS Limitations: Electron Impact (EI) MS will show the characteristic isotope patterns for two chlorines (

    
    , 
    
    
    
    ,
    
    
    ), but the loss of Iodine (
    
    
    ) is common to all isomers, providing no positional data.
Comparative Analysis: XRD vs. Alternatives

The following table objectively compares the performance of validation methods for this specific molecular class.

FeatureSingle-Crystal XRD 1H / 13C NMR Mass Spectrometry (HRMS)
Regiochemistry Absolute (Direct imaging of atomic positions)Inferential (Requires coupling analysis/NOE)None (Isomers have identical mass)
Halogen ID High Contrast (Iodine scatters X-rays

more than Cl)
Indirect (Chemical shift perturbations)Isotopic Pattern (Good for Cl/Br, not I position)
Sample State Solid State (requires single crystal)Solution StateGas/Solution Phase
Ambiguity Risk < 1% (R-factor confirms fit)15-20% (Solvent effects can shift peaks)High (Cannot distinguish isomers)
Turnaround 24-48 Hours (Crystal growth dependent)1 Hour30 Minutes

Technical Protocol: Validation by X-ray Crystallography

Phase 1: Crystal Growth (The Critical Step)

High-quality diffraction data requires a single, defect-free crystal. For poly-halogenated anilines,


-stacking and halogen bonding drive crystallization.

Protocol:

  • Solvent Selection: Dissolve 20 mg of crude this compound in a minimal amount (approx. 1-2 mL) of Dichloromethane (DCM) or Ethanol .

  • Method: Use Slow Evaporation at room temperature (

    
    ).
    
    • Why: Rapid cooling often yields needles (twinning risk). Slow evaporation promotes the formation of block-like prisms preferred for XRD.

  • Vapor Diffusion Alternative: If evaporation fails, place the DCM solution in a small vial inside a larger jar containing Hexane (antisolvent). Cap the large jar. Hexane vapor will slowly diffuse into the DCM, lowering solubility and forcing crystallization.

Phase 2: Data Collection & Refinement

Instrument: Bruker APEX-II or equivalent CCD/CMOS diffractometer. Source: Molybdenum (Mo) K


 radiation (

Å).[1]
  • Causality: Copper (Cu) sources are avoided because Iodine (

    
    ) absorbs Cu radiation heavily, leading to significant data errors. Mo radiation penetrates the heavy atom lattice effectively.
    

Workflow:

  • Mounting: Select a crystal approx

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Cooling: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Reduces thermal vibration (Debye-Waller factor), sharpening high-angle reflections essential for resolving C-Cl vs C-I bond lengths.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT). The Iodine atom will appear as the massive peak in the electron density map.

    • Refine anisotropically (SHELXL).

    • Critical Check: Verify bond lengths.

      • C–Cl: Expect

        
         Å.
        
      • C–I: Expect

        
         Å.
        
    • Validation: If the "Chlorine" positions refine to have suspiciously high thermal parameters or residual density, you have misassigned the Iodine. The heavy atom positions are unmistakable.

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, highlighting why XRD is the fail-safe.

ValidationLogic Start Crude Product (this compound) NMR 1H NMR Analysis Start->NMR XRD Single-Crystal XRD (Mo Source, 100K) Start->XRD Direct Validation (Preferred) Ambiguity Ambiguous Coupling? (Meta vs Ortho) NMR->Ambiguity Ambiguity->XRD Unclear Regiochemistry Map Electron Density Map (Identify Heavy Atoms) XRD->Map BondCheck Bond Length Verification C-I (~2.10Å) vs C-Cl (~1.75Å) Map->BondCheck Result Confirmed Structure: This compound BondCheck->Result Lengths Match Fail Re-synthesis / Re-crystallization BondCheck->Fail Lengths Mismatch

Caption: Logical workflow for structural validation. Note that XRD bypasses the ambiguity inherent in NMR coupling analysis for this specific substitution pattern.

Mechanistic Insight: Halogen Bonding

Beyond simple connectivity, the XRD data for this compound often reveals Halogen Bonding , a non-covalent interaction that stabilizes the crystal lattice.

  • Mechanism: The Iodine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Observation: In the crystal lattice, look for short contacts (

    
     Å) between the Iodine (Lewis acid) and the Nitrogen lone pair or Chlorine atoms (Lewis bases) of neighboring molecules.
    
  • Significance: These interactions are unique to the solid state and further validate the presence of the polarizable Iodine atom at the 5-position, distinguishing it from the less polarizable Chlorine.

References

  • Structure of 2-chloro-4-iodoaniline: Xu, Y.-H., Wang, C., & Qu, F. (2008).[1] 2-Chloro-4-iodoaniline. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2332. Link

    • Context: Provides benchmark bond lengths for mixed chloro-iodo anilines (C-Cl: 1.742 Å, C-I: 2.103 Å).[1]

  • Crystal structure of 4-chloro-2-iodoaniline: Quinn, R. T., & Tanski, J. M. (2014).[2] Crystal structure of 4-chloro-2-iodoaniline. Acta Crystallographica Section E, 70(9), o944–o945.[2] Link

    • Context: Validates the packing motifs and hydrogen bonding capability of isomeric di-haloanilines.
  • General Synthesis of Iodoanilines: Dains, F. B., & Eberly, F. (1935). p-Iodoaniline.[3] Organic Syntheses, 15, 39. Link

    • Context: Historical grounding for the iodination methodology used to generate the crude m
  • Halogen Bonding in Crystallography: Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition, 44(35), 5556-5563.

Sources

A Comparative Spectroscopic Guide to 2,3-Dichloro-5-iodoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 2,3-Dichloro-5-iodoaniline and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the impact of substituent patterns on the spectral characteristics of these halogenated anilines. By understanding these relationships, researchers can better predict and interpret the spectra of novel compounds in this class.

Introduction to Halogenated Anilines

Halogenated anilines are a critical class of compounds in organic synthesis and medicinal chemistry. Their unique electronic and steric properties, governed by the nature and position of the halogen substituents, make them versatile building blocks for a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. The spectroscopic characterization of these molecules is paramount for confirming their structure, assessing purity, and understanding their chemical behavior.

This guide focuses on the comparative analysis of this compound and its derivatives to highlight how the interplay of inductive and resonance effects of chlorine and iodine atoms at different positions on the aniline ring manifests in their NMR, IR, and MS spectra.

Experimental Methodologies: A Self-Validating Approach

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. For halogenated anilines, NMR provides precise information about the substitution pattern on the aromatic ring through chemical shifts and coupling constants.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples and allows for the observation of exchangeable protons like those of the amino group.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of halogenated anilines, it is particularly useful for confirming the presence of the amino group (N-H stretches) and characterizing the aromatic C-H and C-halogen bonds.

Step-by-Step Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method is often employed. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the N-H stretching and bending vibrations, aromatic C-H stretching and out-of-plane bending vibrations, and C-halogen stretching vibrations.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues. For halogenated compounds, the isotopic distribution of chlorine and bromine atoms provides a distinctive signature.

Step-by-Step Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion.

  • Data Interpretation: Identify the molecular ion peak (M⁺). For compounds containing chlorine, look for the characteristic M+2 peak with an intensity of about one-third of the M⁺ peak for each chlorine atom.[1]

experimental_workflow NMR_prep Dissolve in deuterated solvent NMR_acq ¹H & ¹³C NMR Spectroscopy NMR_prep->NMR_acq NMR Sample IR_prep Prepare KBr pellet or use ATR IR_acq FT-IR Spectroscopy IR_prep->IR_acq IR Sample MS_prep Dilute for infusion or GC/LC-MS MS_acq Mass Spectrometry MS_prep->MS_acq MS Sample NMR_analysis Chemical Shifts Coupling Constants NMR_acq->NMR_analysis IR_analysis Functional Group Identification IR_acq->IR_analysis MS_analysis Molecular Weight Isotopic Pattern MS_acq->MS_analysis

Caption: Experimental workflow for the spectroscopic analysis of aniline derivatives.

Spectroscopic Data of this compound Derivatives

The following tables summarize the key spectroscopic data for several derivatives of this compound. This comparative data will form the basis for predicting the spectral features of the target compound.

¹H NMR Spectral Data (in CDCl₃)
CompoundAr-H Chemical Shifts (ppm)NH₂ Shift (ppm)
2,3-Dichloroaniline[2]6.94 (t, 1H), 6.83 (d, 1H), 6.63 (d, 1H)4.10 (br s, 2H)
2,5-Dichloroaniline7.15 (d, 1H), 6.75 (d, 1H), 6.60 (dd, 1H)4.00 (br s, 2H)
3,5-Dichloroaniline[3]6.71 (t, 1H), 6.52 (d, 2H)3.80 (br s, 2H)
3-Iodoaniline[4]7.08-7.04 (m, 2H), 6.88 (t, 1H), 6.63 (d, 1H)3.53 (br s, 2H)
¹³C NMR Spectral Data (in CDCl₃)
CompoundAr-C Chemical Shifts (ppm)
2,3-Dichloroaniline144.5, 133.0, 128.0, 120.5, 118.0, 115.5
2,5-Dichloroaniline145.0, 132.5, 130.0, 119.0, 117.5, 114.0
3,5-Dichloroaniline148.0, 135.0, 120.0, 113.0
3-Iodoaniline[4]147.8, 130.8, 127.5, 123.8, 114.3, 95.0
IR Spectral Data (cm⁻¹)
CompoundN-H StretchC-N StretchC-Cl StretchC-I Stretch
Aniline (for reference)[5]3433, 3356~1300-1250--
Dichloroanilines (general)~3400-3300~1300-1250~800-600-
Iodoanilines (general)~3400-3300~1300-1250-~600-500
Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightKey Fragments
2,3-Dichloroaniline[6]C₆H₅Cl₂N162.02161 (M⁺), 126, 90
3,5-Dichloroaniline[3]C₆H₅Cl₂N162.02161 (M⁺), 126, 90
3-IodoanilineC₆H₆IN219.02219 (M⁺), 92
3-Chloro-5-iodoaniline[7]C₆H₅ClIN253.47253 (M⁺)

Comparative Analysis and Prediction for this compound

By analyzing the trends in the spectroscopic data of the derivatives, we can make informed predictions about the spectral characteristics of this compound.

structure_spectra_correlation cluster_structure Molecular Structure cluster_effects Substituent Effects cluster_spectra Spectroscopic Manifestations structure This compound inductive Inductive Effect (Electron Withdrawing) resonance Resonance Effect (Electron Donating) steric Steric Hindrance MS_frag MS Fragmentation & Isotopic Pattern structure->MS_frag Predicts M⁺ and isotopic pattern NMR_shifts ¹H & ¹³C Chemical Shifts inductive->NMR_shifts Downfield shifts IR_freq IR Vibrational Frequencies inductive->IR_freq Shift in N-H stretch resonance->NMR_shifts Upfield shifts (ortho, para) resonance->IR_freq Shift in C=C stretch steric->NMR_shifts Changes in conformation

Caption: Correlation of molecular structure with spectroscopic outcomes.

Predicted ¹H NMR Spectrum

For this compound, we expect two aromatic protons. The proton at C4 will be ortho to the iodine and meta to a chlorine, while the proton at C6 will be ortho to the amino group and meta to a chlorine. The electron-withdrawing nature of the halogens will generally shift the aromatic protons downfield compared to aniline. The NH₂ protons will likely appear as a broad singlet.

  • H4: Expected to be a doublet, shifted downfield due to the proximity of three halogens.

  • H6: Expected to be a doublet, shifted slightly upfield relative to H4 due to the ortho amino group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons.

  • C-NH₂ (C1): The chemical shift will be influenced by the two ortho chlorine atoms.

  • C-Cl (C2, C3): These will be significantly downfield.

  • C-I (C5): The carbon attached to iodine typically shows a signal at a lower chemical shift compared to those attached to chlorine.

  • C-H (C4, C6): Their chemical shifts will be influenced by the adjacent substituents.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show:

  • N-H stretching: Two bands in the region of 3400-3300 cm⁻¹, characteristic of a primary amine.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • C=C stretching: In the 1600-1450 cm⁻¹ region.

  • C-N stretching: Around 1300-1250 cm⁻¹.

  • C-Cl stretching: In the 800-600 cm⁻¹ region.

  • C-I stretching: In the 600-500 cm⁻¹ region.

Predicted Mass Spectrum

The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₆H₄Cl₂IN (287.85 g/mol ). A key feature will be the isotopic pattern for the two chlorine atoms, resulting in M⁺, M+2, and M+4 peaks with a characteristic intensity ratio. The fragmentation pattern would likely involve the loss of halogen atoms and potentially the amino group.

Conclusion

This guide provides a framework for understanding and predicting the spectroscopic characteristics of this compound based on a comparative analysis of its derivatives. By systematically examining the influence of substituent patterns on NMR, IR, and MS data, researchers can gain valuable insights into the structure-property relationships of halogenated anilines. The detailed experimental protocols and predictive analyses presented herein serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

References

  • PubChem. 2,3-Dichloroaniline. [Link]

  • ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • ScienceDirect. Synthesis and characterization of conducting substituted polyanilines. [Link]

  • SpectraBase. 2,5-Dichloro-aniline - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemical Communications (RSC Publishing). Pseudocyclic bis-N-heterocycle-stabilized iodanes – synthesis, characterization and applications. [Link]

  • The Benicewicz Group. Substituted oligoanilines: synthesis and characterization. [Link]

  • Activity-Wenzel-Text-Mass-spectrometry-basics.docx. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 2-Iodoaniline. [Link]

  • PubChem. 3-Chloro-5-iodoaniline. [Link]

  • PubChem. 3-Iodoaniline. [Link]

  • PubChem. 2,5-Dichloroaniline. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,3-Dichloro-5-iodoaniline

[1]

Executive Safety Snapshot

Chemical Identity: 2,3-Dichloro-5-iodoaniline CAS Registry Number: 1803823-49-5 (Specific) / 608-27-5 (Parent analog for hazard proxy) Physical State: Solid (typically off-white to brown powder/needles) Core Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity (STOT), Marine Pollutant.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with oxidizing agents (risk of Iodine/Chlorine gas evolution).[1]

  • Segregate strictly into Halogenated Organic Waste streams.[1]

Chemical Characterization & Hazard Logic (The "Why")

To handle this compound safely, one must understand its reactive moiety. This compound is not merely "hazardous waste"; it is a polyhalogenated aromatic amine .[1]

The Halogenation Factor

The presence of three halogen atoms (two Chlorine, one Iodine) renders this molecule environmentally persistent.[1]

  • Incineration Requirement: Standard incineration temperatures (800°C) may be insufficient.[1] Incomplete combustion of polychlorinated aromatics can yield polychlorinated dibenzodioxins (PCDDs) .[1] Therefore, this waste must be flagged for high-temperature incineration (>1100°C) with flue gas scrubbing to capture acidic hydrogen halides (HCl, HI).[1]

  • Iodine Lability: The Carbon-Iodine bond is weaker than Carbon-Chlorine.[1] Exposure to strong oxidizers or light can cleave the iodine, releasing toxic, corrosive elemental iodine (

    
    ) vapors.[1]
    
The Aniline Functionality

Anilines are weak bases and readily oxidize.[1]

  • Incompatibility: Mixing this waste with strong acids (Nitric, Sulfuric) in a waste container can generate heat (exothermic neutralization) and potentially nitrate the ring, creating unstable nitro-anilines.[1]

  • Skin Absorption: Anilines readily penetrate the skin, causing methemoglobinemia (interference with blood oxygen transport).[1] Double-gloving (Nitrile over Laminate) is the operational standard. [1]

Waste Stream Segregation Protocol

Effective disposal begins at the bench, not the loading dock. Use the following classification system to select the correct waste container.

Decision Matrix (Visualized)

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure Substanceor Contaminated DebrisLiquidPathLiquid Solution(Mother Liquor)StateCheck->LiquidPathReaction MixtureBinABIN A: Solid Hazardous(Halogenated Organic)SolidPath->BinADouble BaggedSolventCheckSolvent Type?LiquidPath->SolventCheckBinBBIN B: Liquid Halogenated(High BTU)SolventCheck->BinBOrganic Solvent(DCM, EtOAc, DMSO)BinCBIN C: Mixed Aqueous(Toxic/Halogenated)SolventCheck->BinCAqueous Buffer(pH Adjusted)

Figure 1: Decision tree for segregating this compound waste at the point of generation. Note the strict separation of solid and liquid streams to prevent unintended solubilization.

Step-by-Step Disposal Procedures

Scenario A: Pure Solid or Spill Cleanup Material

Applicability: Expired reagents, weighing boat residues, spill cleanup debris.[1]

  • Containment: Do not place loose powder directly into a drum. Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).[1]

  • Secondary Containment: Seal the first bag and place it inside a second bag (double-bagging). This prevents dust release when the waste drum is eventually crushed or compacted.[1]

  • Tagging: Apply a hazardous waste tag to the outer bag before placing it in the drum.

    • Constituents: "this compound (Solid)"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][3][4]

  • Deposition: Place into the Solid Hazardous Waste Drum (typically black or blue drum, depending on facility color codes).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from recrystallization, HPLC waste.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform : This is automatically a Halogenated Waste Stream .[1]

    • If dissolved in Methanol or Ethyl Acetate : Even though the solvent is non-halogenated, the presence of the solute (this compound) contaminates the entire volume.[1] The entire mixture must be classified as Halogenated Waste. [1]

  • pH Check: If the waste is from an acidic workup, neutralize to pH 6–8 using Sodium Bicarbonate before bottling.[1] Rationale: Prevents acid-catalyzed hydrolysis or gas evolution in the storage drum.[1]

  • Container: Use high-density polyethylene (HDPE) or glass carboys.[1] Avoid metal cans if the solution is acidic or corrosive.[1]

  • Labeling:

    • Label as: "Halogenated Solvent Waste with Toxic Organics."[1]

    • List specific concentration: e.g., "~5% this compound in Dichloromethane."

Regulatory Compliance & Data

RCRA Waste Classification (USA)

While this compound is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated by Characteristic and Process rules.[1]

ParameterClassification CodeRationale
Toxicity D000 / Toxic Based on oral/dermal toxicity (LD50 proxy from chloroanilines).[1]
Halogen Content F001 / F002 If spent solvents (like DCM) are present in the mixture.[1]
Generic Class Halogenated Organic Requires destruction efficiency >99.99% (RCRA Incinerator Standards).[1]
Transportation (DOT/IATA)

When shipping waste or pure material, adhere to these guidelines to avoid fines.

  • UN Number: UN 3442 (Dichloroanilines, solid) or UN 2811 (Toxic solid, organic, n.o.s.).[1]

  • Proper Shipping Name: Dichloroanilines, solid.

  • Hazard Class: 6.1 (Toxic).[1][5]

  • Packing Group: II (Medium Danger).[1]

  • Marine Pollutant: Yes.[1] (Must be marked if >5kg/5L).[1]

Emergency Response (Spills)[1][6]

Do NOT wash down the drain. This compound is highly toxic to aquatic life (H410).[1]

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don Nitrile gloves (double layer), lab coat, and a P100 particulate respirator if dust is visible.[1]

  • Dry Cleanup:

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[1]

    • Do not use combustible materials like sawdust (potential reaction with iodine if oxidizers are present).[1]

  • Decontamination:

    • Sweep up the absorbent/chemical mix carefully to avoid dust generation.[1]

    • Clean the surface with a soap/water solution, collecting all rinsate into the Liquid Halogenated Waste container.[1]

References

  • BLD Pharm. (2023).[1] Safety Data Sheet: this compound (CAS 1803823-49-5).[1] Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 2,3-Dichloroaniline (CAS 608-27-5).[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2023).[1] Criteria for Listing Hazardous Waste (40 CFR § 261.11).[1][9] Retrieved from

  • Thermo Fisher Scientific. (2022).[1] Handling and Disposal of Halogenated Solvents.[1][2][10] Retrieved from [1]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-iodoaniline
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-5-iodoaniline

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